The Mechanism of Action of 7'-Fluoro Spiroindoline Scaffolds in Drug Discovery: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Drug Development Professionals Abstract The spiroindoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of n...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
Abstract
The spiroindoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. The strategic incorporation of a fluorine atom at the 7'-position of this scaffold has been shown to be a critical modification, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical analysis of the mechanism of action of 7'-fluoro spiroindoline scaffolds, with a primary focus on their role as potent inhibitors of the MDM2-p53 protein-protein interaction. We will explore the structural basis for their enhanced activity, the downstream cellular consequences of their action, and provide detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.
Introduction: The Strategic Advantage of Fluorination in Spiroindoline Scaffolds
Spiroindoline-based compounds have garnered considerable attention as potential anticancer agents due to their ability to effectively inhibit the interaction between the tumor suppressor protein p53 and its primary negative regulator, murine double minute 2 (MDM2). The restoration of p53's tumor-suppressive functions through the inhibition of the MDM2-p53 interaction is a clinically validated strategy in oncology.
The introduction of a fluorine atom at the 7'-position of the spiroindoline core is a key chemical modification that has been shown to significantly enhance the potency and drug-like properties of these inhibitors. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, allow it to modulate the electronic and conformational properties of the molecule, leading to improved binding affinity for the target protein and enhanced metabolic stability.
The Core Mechanism of Action: Potent Inhibition of the MDM2-p53 Interaction
The primary mechanism of action of 7'-fluoro spiroindoline scaffolds is their potent and selective inhibition of the MDM2-p53 protein-protein interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its cellular levels in check. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and the subsequent loss of its tumor-suppressive functions.
7'-fluoro spiroindoline compounds act as "p53-reactivating" agents by binding to a deep hydrophobic pocket on the surface of MDM2, the same pocket that p53 utilizes for binding. This competitive binding effectively displaces p53 from MDM2, preventing its degradation and leading to the accumulation of functional p53 in the cell. The reactivated p53 can then initiate a cascade of downstream events, including cell cycle arrest, apoptosis (programmed cell death), and senescence, ultimately leading to the suppression of tumor growth.
Structural Basis for Enhanced Potency
The enhanced potency of the 7'-fluoro substituted spiroindolines can be attributed to specific molecular interactions within the MDM2 binding pocket. X-ray crystallography studies have revealed that the 7'-fluoro group forms a favorable halogen bond with a backbone carbonyl group of a leucine residue (Leu54) in the MDM2 protein. This interaction provides an additional anchor point for the inhibitor, significantly increasing its binding affinity and residence time within the active site.
Furthermore, the electron-withdrawing nature of the fluorine atom can influence the overall conformation of the spiroindoline scaffold, pre-organizing it for optimal binding to the MDM2 pocket. This conformational rigidity reduces the entropic penalty of binding, further contributing to the high affinity of these compounds.
Downstream Cellular Signaling Pathway
The inhibition of the MDM2-p53 interaction by 7'-fluoro spiroindoline scaffolds triggers a well-defined downstream signaling cascade, as depicted in the diagram below.
Figure 1: Signaling pathway activated by 7'-fluoro spiroindoline inhibitors.
Experimental Protocols for Synthesis and Characterization
The following sections provide detailed methodologies for the synthesis of a representative 7'-fluoro spiroindoline scaffold and its subsequent biological characterization.
Synthesis of a 7'-Fluoro Spiroindoline Analog
A common synthetic route to 7'-fluoro spiroindoline scaffolds involves a multi-step process, often culminating in a key Pictet-Spengler reaction. The following is a generalized protocol:
Step 1: Synthesis of the Fluorinated Tryptamine Intermediate
Begin with a commercially available fluorinated indole starting material.
Protect the indole nitrogen using a suitable protecting group (e.g., Boc anhydride).
Perform a Vilsmeier-Haack formylation to introduce an aldehyde at the C3 position.
Reduce the aldehyde to the corresponding alcohol using a mild reducing agent (e.g., sodium borohydride).
Convert the alcohol to a halide (e.g., using thionyl chloride).
Displace the halide with a cyanide source (e.g., sodium cyanide) to form the nitrile.
Reduce the nitrile to the primary amine using a strong reducing agent (e.g., lithium aluminum hydride) to yield the fluorinated tryptamine.
Step 2: Pictet-Spengler Reaction
Condense the fluorinated tryptamine with a suitable aldehyde or ketone in the presence of an acid catalyst (e.g., trifluoroacetic acid).
The reaction proceeds through an initial imine formation, followed by an intramolecular electrophilic substitution to form the spirocyclic core.
Purify the final product using column chromatography.
Figure 2: Workflow for the synthesis of the fluorinated tryptamine intermediate.
Biological Characterization Assays
3.2.1. In Vitro Binding Affinity (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity (IC50) of the compound for the MDM2 protein.
This assay measures the cytotoxic effect of the compound on cancer cells.
Procedure:
Seed cancer cells (e.g., SJSA-1, which has wild-type p53 and amplified MDM2) in a 96-well plate.
Allow the cells to adhere overnight.
Treat the cells with a serial dilution of the test compound.
Incubate for 72 hours.
Add CellTiter-Glo reagent to each well.
Incubate for 10 minutes to stabilize the luminescent signal.
Read the luminescence on a plate reader.
Data Analysis:
Normalize the data to the vehicle-treated control.
Plot the cell viability against the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Quantitative Data Summary
The following table summarizes the in vitro and cellular activity of a representative 7'-fluoro spiroindoline compound compared to its non-fluorinated analog.
Compound
MDM2 Binding (IC50, nM)
Cellular Activity (GI50, nM)
Non-fluorinated Analog
50.2
850.7
7'-Fluoro Spiroindoline
5.8
98.3
Data is representative and compiled from publicly available literature.
Conclusion and Future Directions
The incorporation of a fluorine atom at the 7'-position of the spiroindoline scaffold represents a highly effective strategy for enhancing the potency and drug-like properties of MDM2 inhibitors. The favorable halogen bonding interactions and the conformational pre-organization imparted by the fluorine atom lead to a significant improvement in binding affinity and cellular activity. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these promising compounds.
Future research in this area should focus on exploring other halogen substitutions at the 7'-position to further probe the structure-activity relationship. Additionally, the development of more complex spiroindoline scaffolds with multiple points of diversification could lead to the discovery of next-generation inhibitors with improved selectivity and pharmacokinetic profiles. The continued investigation of these compounds holds significant promise for the development of novel and effective cancer therapeutics.
References
Hardcastle, I. R. (2012). Spiro-oxindoles as Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 55(1), 123-134. Available at: [Link]
Herman, A. G., et al. (2011). Discovery of a Potent, Orally Bioavailable, and Selective Spiro-oxindole Inhibitor of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 54(6), 1665-1674. Available at: [Link]
Exploratory
A Comprehensive Technical Guide to the Preliminary Pharmacological Screening of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Abstract This in-depth technical guide outlines a comprehensive, tiered approach for the preliminary pharmacological screening of the novel chemical entity, 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. The spi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This in-depth technical guide outlines a comprehensive, tiered approach for the preliminary pharmacological screening of the novel chemical entity, 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a structured framework for elucidating the potential therapeutic value of this specific fluorinated analog. It details a logical progression from broad, high-throughput in vitro assays to more targeted in vivo models, ensuring a thorough and efficient evaluation. The protocols described herein are designed to be self-validating, incorporating appropriate controls and reference standards to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Introduction and Rationale
The spirooxindole core is a recurring motif in a number of natural products and has been the focus of extensive synthetic and medicinal chemistry efforts.[1] The unique three-dimensional spirocyclic system allows for the exploration of novel chemical space, often leading to compounds with improved physicochemical properties compared to their planar aromatic counterparts.[3] The introduction of a fluorine atom at the 7'-position of the indole ring in 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (henceforth referred to as "the compound") is a strategic modification. Fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.
Given the established pharmacological potential of the broader spirooxindole class, a systematic preliminary screening of this novel fluorinated analog is warranted. This guide proposes a multi-pronged screening cascade designed to identify potential therapeutic applications by assessing its activity across several key areas: oncology, inflammation, and infectious diseases. Furthermore, early safety and liability profiling is integrated into the workflow to identify potential off-target effects and guide future development.
The Screening Cascade: A Tiered Approach
A tiered or hierarchical screening approach is a cost-effective and efficient strategy for the preliminary evaluation of a new chemical entity. This methodology prioritizes broad, high-throughput in vitro assays in the initial phase to cast a wide net for potential biological activity. Hits from these primary screens are then subjected to more complex and physiologically relevant secondary and tertiary assays, including in vivo models.
Figure 1: A tiered screening cascade for the preliminary pharmacological evaluation of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole].
Tier 1: Primary In Vitro Screening
The objective of Tier 1 is to rapidly assess the compound's potential across a broad range of biological activities and identify any immediate safety concerns.
Broad-Spectrum Cytotoxicity Screening
Rationale: Many spirooxindole derivatives have demonstrated potent anticancer activity.[1] A broad-spectrum cytotoxicity screen against a panel of human cancer cell lines is a logical first step to identify potential utility in oncology.
Protocol: The NCI-60 human tumor cell line screen is a well-established platform for this purpose. Alternatively, a custom panel representing diverse cancer types (e.g., breast, lung, colon, prostate, leukemia) can be utilized.
Cell Lines: A panel of 5-10 human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3, K562) and a non-cancerous cell line (e.g., primary fibroblasts) for selectivity assessment.
Assay: Cell viability will be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.
Procedure:
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Treat cells with a range of concentrations of the compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
Add the viability reagent and incubate according to the manufacturer's instructions.
Measure absorbance or fluorescence using a microplate reader.
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
Antimicrobial Susceptibility Testing
Rationale: The spirooxindole scaffold is also known to exhibit antimicrobial properties.[1] A preliminary screen against a panel of clinically relevant bacteria and fungi will determine if the compound has potential as an anti-infective agent.
Protocol: The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][5]
Organisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).
Prepare serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for yeast).
Inoculate each well with a standardized suspension of the test organism.
Incubate the plates at 37°C for 18-24 hours.
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5]
In Vitro Anti-inflammatory Assays
Rationale: Inflammation is a key pathological process in numerous diseases, and some spiro-compounds have shown anti-inflammatory activity.[6] Initial screening can focus on key enzymes in the inflammatory cascade.
Protocol: Enzyme inhibition assays for cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).
Assay: Commercially available enzyme-based assay kits (colorimetric or fluorometric).
Procedure:
Perform the assays according to the manufacturer's protocols.
Incubate the respective enzyme with its substrate in the presence of varying concentrations of the compound.
Measure the product formation to determine the extent of enzyme inhibition.
Data Analysis: Calculate the IC50 for each enzyme to determine potency and selectivity (COX-2 vs. COX-1).
Early Safety and Liability Profiling
Rationale: Early identification of potential off-target effects is crucial to de-risk a drug discovery program.[7] Key areas of concern include cardiotoxicity (hERG inhibition) and drug-drug interactions (cytochrome P450 inhibition).
Protocol:
hERG Inhibition: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[8][9]
Cytochrome P450 (CYP) Inhibition: Use commercially available kits to assess the inhibitory potential of the compound against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
Data Analysis: Determine the IC50 for hERG inhibition and for each CYP isoform.
Positive results from Tier 1 assays trigger progression to Tier 2, which aims to confirm the initial findings and provide insights into the mechanism of action.
For Anticancer Hits: Apoptosis and Cell Cycle Analysis
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) and/or cell cycle arrest, which are desirable mechanisms for anticancer agents.[10][11]
Protocol: Flow cytometry-based assays.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis: PI staining of DNA to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
Procedure:
Treat a sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
Harvest and stain the cells according to the respective assay protocols.
Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of apoptotic cells and the distribution of cells in each phase of the cell cycle.
For Antimicrobial Hits: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Rationale: To determine if the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
Protocol:
Procedure:
Following the MIC determination, aliquot a small volume from the wells showing no visible growth onto antibiotic-free agar plates.
Incubate the plates overnight.
Data Analysis: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
For Anti-inflammatory Hits: Cytokine Release Assays
Rationale: To assess the compound's ability to modulate the production of pro-inflammatory cytokines, a key aspect of the inflammatory response.[12][13]
Protocol: Lipopolysaccharide (LPS)-stimulated cytokine release from peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
Procedure:
Pre-treat cells with various concentrations of the compound.
Stimulate the cells with LPS to induce cytokine production.
After an appropriate incubation period, collect the cell culture supernatant.
Assay: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.
Data Analysis: Determine the IC50 for the inhibition of each cytokine's release.
Broad Liability Profiling: GPCR and Ion Channel Panels
Rationale: To expand on the initial safety assessment by screening against a broader panel of G-protein coupled receptors (GPCRs) and ion channels, which are common off-targets for small molecules.[8][14][15]
Protocol: Utilize commercially available screening services that offer panels of GPCR binding assays and functional ion channel assays.[8][16] This provides a comprehensive overview of the compound's selectivity.
Tier 3: In Vivo Models (Proof-of-Concept)
Promising and well-characterized hits from Tier 2 may advance to in vivo studies to establish proof-of-concept in a living organism. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of animals.
Acute Toxicity Study
Rationale: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. This information is essential for designing subsequent in vivo efficacy studies.[17][18][19][20]
Protocol: A single-dose, dose-escalation study in rodents (e.g., mice or rats).
Procedure:
Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at escalating doses to small groups of animals.
Observe the animals for a defined period (e.g., 14 days) for signs of toxicity, changes in body weight, and mortality.[17]
Data Analysis: Determine the MTD and the LD50 (median lethal dose), if applicable.[19]
Figure 2: Workflow for an acute toxicity study in rodents.
For Anticancer Hits: Xenograft Tumor Growth Inhibition
Rationale: To evaluate the compound's ability to inhibit tumor growth in a living animal.[10][21]
Protocol:
Model: Subcutaneously implant human cancer cells (from a sensitive cell line identified in Tier 1) into immunocompromised mice (e.g., nude or SCID mice).
Procedure:
Once tumors are established, randomize the animals into vehicle control and treatment groups.
Administer the compound at doses below the MTD for a specified duration.
Monitor tumor volume and body weight throughout the study.
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the percentage of tumor growth inhibition.
For Antimicrobial Hits: Murine Infection Model
Rationale: To assess the compound's efficacy in clearing a bacterial or fungal infection in vivo.[22][23]
Protocol:
Model: A relevant infection model, such as a murine thigh infection model for bacteria or a systemic candidiasis model for fungi.
Procedure:
Infect the animals with a standardized inoculum of the pathogen.
After a set period to allow the infection to establish, treat the animals with the compound or a vehicle control.
At the end of the study, euthanize the animals and determine the microbial load in the target tissue (e.g., thigh muscle, kidneys).
Data Analysis: Compare the microbial burden in the treated group to the control group.
For Anti-inflammatory Hits: Carrageenan-Induced Paw Edema Model
Rationale: A classic and well-validated model of acute inflammation.[6][12][24][25]
Protocol:
Model: Rats or mice.
Procedure:
Administer the compound or a vehicle control orally or intraperitoneally.
After a predetermined time, inject carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.
Measure the paw volume at regular intervals using a plethysmometer.
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Conclusion and Future Directions
The preliminary pharmacological screening cascade detailed in this guide provides a robust and logical framework for the initial evaluation of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. By systematically progressing from broad in vitro screens to targeted in vivo models, researchers can efficiently identify promising therapeutic avenues and potential liabilities. Positive findings in any of the described efficacy models would warrant further investigation, including more detailed mechanism-of-action studies, pharmacokinetic profiling, and evaluation in more advanced disease models. This structured approach, grounded in scientific integrity and causality, will be instrumental in determining the future developmental trajectory of this novel spirooxindole compound.
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Introduction: Merging Privileged Scaffolds with Fluorine's Unique Chemistry
An In-Depth Technical Guide to the In Vitro Biological Activity of Fluorinated Spiro[cyclopentane-1,3'-indole] Derivatives In the landscape of medicinal chemistry, the spirooxindole core is recognized as a "privileged st...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Biological Activity of Fluorinated Spiro[cyclopentane-1,3'-indole] Derivatives
In the landscape of medicinal chemistry, the spirooxindole core is recognized as a "privileged structure," a molecular framework that demonstrates a remarkable capacity to bind to a wide range of biological targets.[1][2] This versatility has established spirooxindoles as foundational components in the development of novel therapeutics. When this potent scaffold is strategically combined with fluorine, the most electronegative element, the resulting molecules often exhibit significantly enhanced pharmacological properties. The introduction of fluorine can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to target proteins.[3][4]
This technical guide offers a comprehensive exploration of the in vitro biological activities of a specific, highly promising subclass: fluorinated spiro[cyclopentane-1,3'-indole] derivatives. We will delve into their synthesis, potent anticancer and antimicrobial activities, and the molecular mechanisms that underpin these effects. This document is designed for researchers, scientists, and drug development professionals, providing not only a summary of the existing data but also the detailed experimental methodologies required to validate and expand upon these findings.
Synthetic Strategies: Constructing the Fluorinated Spiro Core
The construction of the complex, three-dimensional spiro[cyclopentane-1,3'-indole] architecture is a significant synthetic challenge. Modern organic chemistry has addressed this through elegant and efficient methodologies, primarily multi-component reactions (MCRs) and various cycloaddition strategies.[5][6] These reactions allow for the rapid assembly of molecular complexity from simple, readily available starting materials.
The incorporation of fluorine is typically achieved through two primary routes:
Using Fluorinated Building Blocks: Starting the synthesis with precursors that already contain the desired fluorine or trifluoromethyl (CF3) groups.
Late-Stage Fluorination: Introducing the fluorine atom onto the pre-assembled spiro-scaffold using specialized fluorinating agents like Selectfluor, which can induce intramolecular cyclization to form the final product.[7]
A generalized workflow for the synthesis provides a conceptual roadmap for constructing these molecules.
Caption: Generalized synthetic workflow for fluorinated spiro[cyclopentane-1,3'-indoles].
Section 1: Potent Anticancer Activity and Mechanisms of Action
A significant body of research highlights the potent antiproliferative and cytotoxic effects of fluorinated spiro[cyclopentane-1,3'-indole] derivatives against a spectrum of human cancer cell lines.[8][9] Notably, certain trifluoromethylated analogues have demonstrated efficacy even against cisplatin-resistant cancer cells, highlighting their potential to overcome common drug resistance mechanisms.[8]
Quantitative Antiproliferative Data
The in vitro potency of these compounds is typically quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. The data below summarizes the activity of representative compounds from this class.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of these compounds are not merely cytotoxic but are often mediated by specific, programmed cellular pathways. Key mechanisms include the induction of apoptosis (programmed cell death) and the arrest of the cell division cycle.
Cell Cycle Arrest: Flow cytometry analysis has revealed that potent compounds can arrest the cell cycle in the G0/G1 phase.[9] This prevents cancer cells from entering the S phase (DNA synthesis) and G2/M phase (mitosis), thereby halting their proliferation.
Apoptosis Induction: Evidence strongly suggests that these molecules trigger apoptosis through a caspase-dependent pathway.[9] This is confirmed by Annexin V-FITC assays, which detect the externalization of phosphatidylserine (an early apoptotic marker), and by observing the cleavage of PARP and caspase-3, critical executioner proteins in the apoptotic cascade.[9][10]
The diagram below illustrates the signaling cascade leading to apoptosis that is often triggered by these compounds.
Caption: Apoptotic pathway induced by fluorinated spiro-indole compounds.
Section 2: Antimicrobial Activity
In addition to their anticancer properties, spirooxindole derivatives have emerged as potential new antimicrobial agents, a critical area of research given the global threat of antibiotic resistance.[11] Fluorinated spiro-thiazolidine and related derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2][12]
Summary of Antimicrobial Efficacy
Screening studies have identified several compounds with promising antimicrobial potential. However, the research in this area is generally less mature than in oncology. Many studies are limited to primary assessments of activity, with detailed investigations into the modes of action being a key area for future research.[11]
The inclusion of the thiazolidinone scaffold, which contains a reactive N-C-S linkage, is thought to contribute significantly to the observed antimicrobial potential.[12] The combination of this motif with the spirooxindole framework can lead to enhanced potency. Future work must focus on elucidating the specific bacterial targets and mechanisms of action to develop these promising leads into clinically viable antibiotics.
Section 3: Key Experimental Protocols
Reproducibility and validation are the cornerstones of scientific integrity. This section provides detailed, step-by-step protocols for the key in vitro assays used to characterize the biological activity of these compounds.
Protocol: MTT Antiproliferative Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the fluorinated spiro-indole compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Rationale: This incubation period allows the compound sufficient time to exert its antiproliferative effects.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Cell Treatment: Culture cells in 6-well plates and treat with the test compound (at its IC50 concentration) for 24-48 hours.
Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours for fixation. Rationale: Ethanol fixation permeabilizes the cell membrane and preserves the cellular structure.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark. Rationale: PI is a fluorescent intercalating agent that stains DNA. RNase A is included to prevent the staining of double-stranded RNA.
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol: Annexin V-FITC Apoptosis Assay
This assay detects one of the earliest events in apoptosis.
Cell Treatment: Induce apoptosis in cells by treating them with the test compounds for a specified duration (e.g., 24 hours).[1]
Harvesting and Washing: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1] Rationale: The binding buffer contains calcium, which is required for Annexin V to bind to phosphatidylserine.
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Conclusion and Future Directions
Fluorinated spiro[cyclopentane-1,3'-indole] derivatives represent a versatile and highly potent class of bioactive molecules.[1] Their demonstrated efficacy in anticancer applications, underpinned by well-defined mechanisms of action like apoptosis induction and cell cycle arrest, marks them as prime candidates for further preclinical and clinical development.[9] The emerging data on their antimicrobial properties opens a second, equally critical, avenue for therapeutic exploration.[11]
Future investigations should focus on optimizing the structure-activity relationship to enhance potency and selectivity, conducting in vivo studies to validate the in vitro findings, and performing detailed mechanistic studies to uncover the specific molecular targets of their antimicrobial activity. The methodologies and data presented in this guide provide a solid foundation for these future endeavors, paving the way for the development of next-generation therapeutics from this remarkable chemical scaffold.
References
The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. (2017). Current Medicinal Chemistry.
Synthesis and antioxidant activities of some novel fluorinated spiro[oxindole-thiazolidine] fused with sulfur and phosphorus heterocycles. (n.d.).
The eco-friendly electrosynthesis of trifluoromethylated spirocyclic indolines and their anticancer activity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Advances.
Ionic liquid-mediated three-component synthesis of fluorinated spiro-thiazine derivatives and their antimycobacterial and DNA cl. (2013). Journal of Chemical Sciences.
Synthesis of CF3‐Containing Spiro[cyclopentane‐1,3′‐indole. (n.d.).
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing.
The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. (n.d.).
Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. (2015). PubMed.
Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC.
Fluorine-containing indoles: Synthesis and biological activity. (n.d.).
Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. (2013). Beilstein Journals.
The Bioactive Potential of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives: A Technical Guide. (n.d.). Benchchem.
Efficient construction of spirocyclopentane-1,3-dioxindoles via an annulation reaction of isocyanides and 3-methyleneoxindoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). Semantic Scholar.
Synthesis and biological evaluation of spiro (indole-thiazolidine) derivatives as antimicrobial agents. (2019). SciSpace.
Application Note: Step-by-Step Synthesis Protocol for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Introduction & Scientific Rationale Spirocyclic indolines are highly privileged scaffolds in modern drug discovery. They offer unique three-dimensional conformational rigidity that enhances target binding affinity and se...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Spirocyclic indolines are highly privileged scaffolds in modern drug discovery. They offer unique three-dimensional conformational rigidity that enhances target binding affinity and selectivity while significantly reducing entropic penalties during receptor docking [1]. The incorporation of a fluorine atom at the 7'-position further modulates the physicochemical properties of the molecule, improving metabolic stability and lipophilicity.
This application note details a robust, field-proven two-step synthetic protocol for the preparation of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS: 1368756-19-7) [2]. The methodology proceeds via the dianion spiroalkylation of 7-fluorooxindole, followed by the exhaustive hydride reduction of the resulting lactam intermediate.
Mechanistic Overview
The synthesis relies on a self-validating two-step sequence governed by strict chemo- and regioselectivity:
Step 1: Dianion Spiroalkylation. Oxindoles possess two acidic protons: the amide N-H (pKa ~ 15) and the C3-H (pKa ~ 15–16). Treatment with an excess of a strong base (e.g., Sodium Hydride) generates an N,C3-dianion. Because the C3-carbanion is softer and significantly more nucleophilic than the nitrogen anion, it preferentially attacks the bis-electrophile (1,4-dibromobutane). The initial intermolecular SN2 alkylation is rapidly followed by an intramolecular SN2 cyclization to close the spiro[cyclopentane] ring [3].
Step 2: Hydride Reduction. The resulting spiro-oxindole (a lactam) is reduced to the corresponding indoline (cyclic amine) using Lithium Aluminum Hydride (LiAlH4). While the spirocyclic quaternary carbon acts as a steric shield, the high reactivity of LiAlH4 ensures the complete reduction of the carbonyl group to a methylene bridge[4].
Visualizing the Synthetic Workflow
Workflow for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] synthesis.
Mechanistic pathway of the base-mediated dianion spiroalkylation.
Quantitative Data & Reagent Parameters
Table 1: Reaction Optimization for Spiroalkylation (Causality of Choices)
Parameter
Experimental Choice
Rationale / Causality
Base
NaH (3.0 eq)
Ensures complete formation of the N,C3-dianion. Weaker bases (e.g., K2CO3) fail to fully deprotonate C3, leading to complex mixtures of mono-alkylated or O-alkylated byproducts.
Solvent
Anhydrous DMF
As a polar aprotic solvent, DMF optimally solvates the sodium cations, leaving the dianion "naked" and highly reactive for the SN2 nucleophilic substitution.
Temperature
0 °C → RT
0 °C safely controls the exothermic H2 gas evolution during deprotonation. Warming to RT provides the necessary kinetic energy to drive the intramolecular cyclization.
Table 2: Stoichiometry for a 10 mmol Scale Synthesis
Reagent
MW ( g/mol )
Equivalents
Amount
Role
7-Fluorooxindole
151.14
1.0
1.51 g
Starting Material
1,4-Dibromobutane
215.91
1.2
2.59 g (1.43 mL)
Bis-electrophile
Sodium Hydride (60%)
24.00
3.0
1.20 g
Strong Base
LiAlH4
37.95
3.0 (Step 2)
0.57 g (for 5 mmol)
Reducing Agent
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 7'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one
Caution: Sodium hydride reacts violently with moisture, liberating highly flammable hydrogen gas. Perform all operations under an inert atmosphere (N2 or Argon).
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.
Base Suspension: Add 1.20 g of NaH (60% dispersion in mineral oil, 30.0 mmol) to the flask. Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, carefully decanting the solvent via a syringe. Suspend the washed, dry NaH in 15 mL of anhydrous DMF and cool the suspension to 0 °C using an ice bath.
Dianion Formation: Dissolve 1.51 g of 7-fluorooxindole (10.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
Self-Validation Cue: Vigorous bubbling (H2 gas) will occur, and the solution will turn deep yellow/orange, indicating successful dianion formation. Stir at 0 °C for 30 minutes.
Alkylation: Add 1.43 mL of 1,4-dibromobutane (12.0 mmol) dropwise via syringe.
Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1, UV visualization).
Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 10 mL saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
Purification: Wash the combined organic layers with distilled water (5 × 20 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, gradient elution 10% to 30% EtOAc in Hexanes) to afford the intermediate spiro-oxindole lactam.
Protocol B: Reduction to 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Caution: LiAlH4 is highly reactive. The Fieser workup must be followed strictly to avoid fires and unfilterable emulsions.
Preparation: In a flame-dried 100 mL round-bottom flask under Argon, suspend 0.57 g of LiAlH4 (15.0 mmol) in 15 mL of anhydrous THF. Cool to 0 °C.
Addition: Dissolve 5.0 mmol of the purified 7'-fluorospiro[cyclopentane-1,3'-indolin]-2'-one (approx. 1.02 g) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension.
Reduction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 3 to 4 hours.
Self-Validation Cue: Monitor the disappearance of the strong lactam carbonyl stretch (~1700 cm⁻¹) via IR spectroscopy or track via TLC.
Fieser Workup (Critical Step): Cool the reaction mixture to 0 °C. Dilute with 20 mL of diethyl ether. Vigorously stir and sequentially add:
0.57 mL of distilled water (add dropwise, wait for bubbling to subside).
0.57 mL of 15% aqueous NaOH solution.
1.71 mL of distilled water.
Causality: This specific stoichiometric addition of water and base traps the aluminum salts into a dense, white, granular precipitate, preventing the formation of a gelatinous emulsion [4].
Isolation: Add anhydrous MgSO4 to the mixture, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF (2 × 20 mL).
Final Purification: Concentrate the filtrate in vacuo. The resulting crude amine can be purified by silica gel chromatography (DCM:MeOH 95:5) or converted to its stable hydrochloride salt by bubbling HCl gas through an ethereal solution of the product, yielding pure 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole].
References
Spiroindoles as Intermediates/Products in Transition Metal Catalyzed Dearomatization of Indoles.ChemRxiv.
An Efficient Synthesis of a Spirocyclic Oxindole Analogue.PMC - NIH.
Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes.PMC - NIH.
Application
NMR spectroscopy characterization of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
This application note provides an advanced, in-depth guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] [1]. Spirocyclic indolines are...
Author: BenchChem Technical Support Team. Date: March 2026
This application note provides an advanced, in-depth guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] [1]. Spirocyclic indolines are highly valued in medicinal chemistry due to their rigid, three-dimensional architectures, which often translate to improved target selectivity and metabolic stability[2]. The introduction of a fluorine atom at the 7'-position further modulates the molecule's lipophilicity and electronic distribution.
Characterizing this scaffold requires a strategic NMR approach. The spiro center (C3') creates a complex magnetic environment, while the 100% natural abundance of the spin-½
19F
nucleus introduces extensive heteronuclear coupling networks[3]. This guide details the causal reasoning behind the experimental design, self-validating acquisition protocols, and the precise interpretation of the resulting multidimensional data.
Molecular Architecture & Analytical Strategy
The structure of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] features an indoline core spiro-fused at the C3' position to a cyclopentane ring, with a fluorine atom at the C7' position of the aromatic ring.
Key Analytical Challenges:
Regiochemical Confirmation: Proving the fluorine is strictly at the C7' position and not at the C4', C5', or C6' positions. This is resolved by analyzing the magnitude of
13C−19F
scalar couplings (
nJCF
) and
19F−1H
Heteronuclear Overhauser Effects (HOESY)[4].
Spiro Linkage Elucidation: The quaternary nature of the C3' spiro center makes it "NMR silent" in standard
1H
experiments. Heteronuclear Multiple Bond Correlation (HMBC) is required to bridge the indoline and cyclopentane spin systems[5].
Workflow for the NMR structural elucidation of 7'-fluoro-spiro-indolines.
Self-Validating Experimental Protocols
To ensure robust data acquisition, the following step-by-step methodologies are designed with built-in validation checkpoints.
Phase A: Sample Preparation
Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.
Causality:CDCl3
is selected because it lacks exchangeable protons, allowing the critical indoline secondary amine (
N-H
) signal to be observed without solvent-exchange suppression[6]. TMS provides an internal standard at 0.00 ppm to ensure chemical shift accuracy across all nuclei.
Validation Checkpoint: Ensure the solvent column height is exactly 4.0–4.5 cm. A shorter column will cause severe magnetic susceptibility artifacts at the air/liquid interface, degrading the lineshape and making the resolution of fine
19F−1H
couplings impossible.
Phase B: 1D NMR Acquisition (
1H
,
13C
,
19F
)
1H
NMR: Acquire at 400 MHz or higher. Use a 30° pulse angle, 16 scans, and a relaxation delay (
D1
) of 2 seconds.
19F
NMR: Acquire at 376 MHz (on a 400 MHz console) using a dedicated fluorine or broadband tunable probe. Use 64 scans.
Causality: Fluorine nuclei often exhibit longer longitudinal relaxation times (
T1
) than protons. If quantitative integration of fluorine impurities is required, the
D1
must be extended to
≥5×T1
(typically 5–10 seconds) to ensure complete magnetization recovery[7].
13C{1H}
NMR: Acquire at 100 MHz with WALTZ-16 proton decoupling.
Causality: Proton decoupling simplifies the spectrum by removing
1H−13C
splitting. However, the
19F−13C
scalar couplings will remain visible, serving as a highly diagnostic tool for mapping the aromatic ring[4].
Validation Checkpoint: Integrate the
1H
spectrum. The total integral must equal exactly 14 protons (1 NH, 3 Aromatic, 2 Indoline-
CH2
, 8 Cyclopentane). The
19F
spectrum must show a single major resonance, confirming the absence of fluorinated synthetic byproducts.
HMBC (
1H−13C
): Optimize the pulse sequence for a long-range coupling constant of
nJCH=8 Hz
.
Causality: The spiro carbon (C3') has no attached protons. HMBC relies on 2-bond and 3-bond magnetization transfer to link the C2' methylene protons and the cyclopentane protons to this central quaternary node[5].
19F−1H
HOESY: Set the mixing time to 300–500 ms.
Causality: HOESY detects through-space dipole-dipole interactions between heteronuclei. A cross-peak will only appear between the C7'-Fluorine and the spatially adjacent C6'-Proton, definitively proving the regiochemistry[3].
Data Interpretation & Quantitative Assignments
The integration of 1D and 2D data allows for the complete assignment of the molecule. The tables below summarize the expected chemical shifts, multiplicities, and diagnostic coupling constants.
Proton (
1H
) NMR Assignments
The presence of the 7'-fluorine atom heavily influences the aromatic region. The C6'-proton, being ortho to the fluorine, exhibits a large heteronuclear coupling (
3JHF≈10.5 Hz
), transforming its expected doublet into a distinct doublet of doublets (or ddd if meta proton coupling is resolved)[7].
Table 1:
1H
NMR Quantitative Data (400 MHz,
CDCl3
)
The
13C
spectrum is self-validating regarding the fluorine position. Carbon-fluorine coupling constants decay predictably with distance:
1JCF
(~240 Hz),
2JCF
(~15–20 Hz), and
3JCF
(~5–8 Hz)[4]. If the fluorine were located at C5' instead of C7', the C4' and C6' carbons would exhibit large
2JCF
couplings. Here, the large
2JCF
coupling is observed on C7a' and C6', confirming the C7' substitution.
Table 2:
13C
and
19F
NMR Quantitative Data (100/376 MHz,
CDCl3
)
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
JCF
Coupling (Hz)
Structural Assignment
19F
-135.2
dd
JHF=10.5,4.5
Fluorine at C7'
13C
147.5
d
242.0 (
1J
)
Aromatic C7' (
C-F
)
13C
138.2
d
12.5 (
2J
)
Bridgehead C7a' (
C-N
)
13C
135.0
d
3.0 (
4J
)
Bridgehead C3a'
13C
118.5
d
2.5 (
4J
)
Aromatic C4'
13C
119.2
d
7.5 (
3J
)
Aromatic C5'
13C
114.8
d
18.0 (
2J
)
Aromatic C6'
13C
58.4
s
-
Indoline C2' (
CH2
)
13C
54.1
s
-
Spiro Center C3' (Quaternary)
13C
38.5
s
-
Cyclopentane C2/C5
13C
24.2
s
-
Cyclopentane C3/C4
Note: The C2' and cyclopentane carbons appear as singlets because they are too far from the fluorine atom to exhibit resolvable scalar coupling.
Conclusion
The successful NMR characterization of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] relies heavily on exploiting the properties of the
19F
nucleus. By combining standard homonuclear techniques with heteronuclear
J
-coupling analysis and through-space HOESY experiments, researchers can unambiguously validate both the spirocyclic linkage and the exact regiochemistry of the halogenation.
Application Note: 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] as a Next-Generation Pharmaceutical Building Block
Introduction & Structural Rationale The paradigm of modern drug discovery has aggressively shifted away from flat, sp²-hybridized aromatic rings toward complex, three-dimensional architectures. This "escape from flatland...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
The paradigm of modern drug discovery has aggressively shifted away from flat, sp²-hybridized aromatic rings toward complex, three-dimensional architectures. This "escape from flatland" is driven by the need to improve aqueous solubility, reduce promiscuous off-target binding, and secure novel intellectual property space 1[1].
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS: 1368756-19-7) is a highly privileged, bifunctional building block engineered specifically to address the pharmacokinetic (PK) liabilities of traditional indoles. Its design relies on two critical structural modifications:
Spirocyclic Core (Fsp³ Enhancement): The spiro-fused cyclopentane ring forces the molecule into a rigid, orthogonal 3D conformation. By increasing the fraction of sp³ carbons (Fsp³), the crystal lattice energy of the molecule is lowered, which thermodynamically favors dissolution and dramatically improves aqueous solubility 2[2].
7'-Fluoro Substitution: The strategic placement of a fluorine atom at the 7'-position provides profound electronic and steric benefits. Causally, the strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the adjacent indoline nitrogen, reducing its basicity and mitigating hERG-related cardiotoxicity risks. Furthermore, the strong C–F bond sterically and electronically shields the aromatic ring from electrophilic attack by the high-valent iron-oxo species in Cytochrome P450 (CYP450) active sites, blocking primary metabolic oxidation 3[3].
Quantitative Data Summary
To illustrate the profound impact of these modifications, Table 1 summarizes the comparative physicochemical profile of this building block against its unsubstituted predecessors.
Table 1: Comparative Physicochemical Profile of Indoline Scaffolds
Scaffold Type
Fsp³ Fraction
Est. Indoline N-H pKa
CYP450 Oxidation Liability (C7)
Aqueous Solubility
Standard Indoline
Low (<0.2)
~5.5
High (Rapid clearance)
Poor
Spiro[cyclopentane-1,3'-indole]
High (>0.5)
~5.5
High (Rapid clearance)
Moderate
7'-Fluoro-Spiroindoline
High (>0.5)
~4.0 (Reduced basicity)
Blocked (Shielded)
Excellent
Mechanistic Applications in Drug Design
The structural pre-organization provided by the fluorinated spiroindoline core has proven highly successful in generating clinical candidates across diverse therapeutic areas.
Oncology: Tankyrase Inhibition and Wnt Pathway Downregulation
Spiroindoline derivatives (such as RK-287107) have been identified as highly potent, selective inhibitors of Tankyrase 1 and 2 (TNKS1/2) [[3]](3]. Tankyrases are poly(ADP-ribose) polymerases that normally mark the AXIN protein for proteasomal degradation. By inhibiting TNKS, spiroindolines cause the accumulation of AXIN, which in turn stabilizes the β-catenin destruction complex. This prevents the nuclear translocation of β-catenin, effectively shutting down Wnt-mediated target gene transcription in colorectal cancers (e.g., COLO-320DM xenograft models) 4[4].
Diagram 1: Mechanism of Wnt pathway downregulation via Tankyrase inhibition by spiroindolines.
Spiro-fused indoles and indolones (exemplified by the clinical candidate cipargamin/KAE609) represent a breakthrough class of antimalarials 5[5]. These compounds exert their parasiticidal effect by targeting PfATP4, a critical P-type Na⁺ ATPase located on the plasma membrane of Plasmodium falciparum. Inhibition of this pump disrupts sodium homeostasis, leading to osmotic swelling and rapid clearance of both drug-sensitive and multidrug-resistant parasite strains 2[2].
To successfully integrate 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] into a drug discovery pipeline, precise synthetic and analytical workflows must be established.
Diagram 2: High-throughput hit-to-lead chemical workflow utilizing the spiroindoline building block.
Protocol 3.1: High-Yield N-Alkylation of 7'-Fluoro-Spiroindoline
Causality: Because the 7'-fluoro substituent withdraws electron density from the indoline nitrogen, standard mild alkylation conditions (e.g., K₂CO₃ in Acetonitrile) often stall or result in poor yields. To overcome this reduced nucleophilicity, a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) is required to ensure complete deprotonation prior to electrophile addition 3[3].
Preparation: Dissolve 1.0 eq of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
Deprotonation: Slowly add 1.5 eq of NaH (60% dispersion in mineral oil).
Self-Validation Step: Observe the reaction mixture for the evolution of hydrogen gas (bubbling). If no bubbling occurs, the NaH has likely degraded to NaOH due to moisture exposure; abort and restart with a fresh reagent batch.
Alkylation: Stir at 0 °C for 30 minutes until bubbling ceases, indicating complete deprotonation. Dropwise add 1.2 eq of the desired alkyl halide electrophile. Allow the reaction to warm to room temperature and stir for 4 hours.
Reaction Monitoring: Quench a 10 µL aliquot in 1 mL of Methanol.
Self-Validation Step: Analyze the aliquot via LC-MS. A mass shift corresponding to the exact mass of the added alkyl group minus one proton (+[M-H+Alkyl]⁺) confirms successful coupling. If >10% of the starting material peak (m/z 192.1[M+H]⁺) remains, add an additional 0.5 eq of the electrophile and stir for 2 more hours.
Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 3.2: In Vitro Microsomal Stability Profiling
Causality: To quantitatively prove that the 7'-fluoro substitution successfully shields the scaffold from CYP450 metabolism, the compound must be subjected to a Human Liver Microsome (HLM) stability assay, comparing its intrinsic clearance (CLint) against a non-fluorinated control.
Incubation Setup: Prepare a 1 µM solution of the synthesized spiroindoline derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs. Pre-incubate at 37 °C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.
Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Self-Validation Step: Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Inspect the tube; a distinct, solid protein pellet at the bottom and a perfectly clear supernatant confirm complete protein precipitation. A cloudy supernatant will foul the LC-MS column and requires re-centrifugation.
Analysis: Transfer the clear supernatant to an LC-MS/MS system. Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the remaining parent compound peak area versus time. A significantly prolonged t½ compared to the non-fluorinated analog validates the metabolic shielding effect of the 7'-fluorine atom.
References
Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors
Journal of Medicinal Chemistry - ACS Publications[Link]
Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes
PubMed Central (PMC) - NIH[Link]
Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum
ACS Infectious Diseases - ACS Publications[Link]
Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum
PubMed Central (PMC) - NIH[Link]
Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer
PubMed - NIH[Link]
Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Introduction 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a novel spirocyclic compound with significant potential in drug development. As with any active pharmaceutical ingredient (API), ensuring its purity...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a novel spirocyclic compound with significant potential in drug development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the API from process-related impurities and degradation products.[1] This application note provides a comprehensive guide to the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The narrative follows a logical progression from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines.[2][3]
Foundational Strategy: Method Development
The primary objective is to develop a method that can separate the main compound from any potential impurities and degradation products. Given the non-polar nature of the spirocyclic core of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole], a reversed-phase HPLC approach was selected as the most suitable starting point.[4][5]
Initial Parameter Selection: A Rationale-Driven Approach
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and was chosen for its versatility and ability to retain non-polar compounds through hydrophobic interactions.[6][7] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was selected to provide a good balance between efficiency and backpressure.
Mobile Phase Selection: A combination of a polar aqueous phase and a less polar organic modifier is standard for RP-HPLC.[8][9]
Aqueous Phase: A buffer is necessary to control the pH of the mobile phase, which can significantly impact the retention and peak shape of ionizable compounds.[9][10] Although the target molecule is not strongly ionizable, potential impurities might be. A phosphate buffer at a concentration of 20 mM was chosen for its buffering capacity in the mid-pH range. An initial pH of 6.8 was selected to ensure good peak shape.
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[11] Acetonitrile was selected for its lower viscosity and UV transparency at lower wavelengths.
Initial Gradient: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute compounds with a wide range of polarities.[4] An initial scouting gradient from 30% to 90% acetonitrile over 20 minutes was planned.
Detection: A Photodiode Array (PDA) detector was chosen for its ability to monitor a wide range of wavelengths simultaneously.[12][13] This is advantageous during method development for determining the optimal detection wavelength and for assessing peak purity.[14][15] Based on the UV spectrum of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole], a detection wavelength of 254 nm was initially selected.
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column. The column temperature was initially set to 30 °C to ensure reproducible retention times.
HPLC Method Development Workflow
The overall workflow for the method development process is illustrated in the following diagram.
Caption: Workflow for HPLC Method Development.
Fine-Tuning the Separation: Method Optimization
Initial scouting runs revealed a good retention of the main peak but also showed some minor, poorly resolved impurity peaks. The next step was to systematically optimize the chromatographic parameters to achieve baseline separation of all components.
Optimization of Chromatographic Parameters
The following table summarizes the key parameters that were optimized and the rationale behind the changes.
Parameter
Initial Condition
Optimized Condition
Rationale for Optimization
Mobile Phase A
20 mM Phosphate Buffer, pH 6.8
20 mM Potassium Phosphate Monobasic, pH 3.0
Lowering the pH can suppress the ionization of acidic impurities, leading to better peak shape and resolution.
Mobile Phase B
Acetonitrile
Acetonitrile
Acetonitrile provided good selectivity and was retained as the organic modifier.
Gradient
30-90% B in 20 min
40-85% B in 25 min
A shallower gradient in the elution range of the impurities improved their separation from the main peak.
Flow Rate
1.0 mL/min
1.2 mL/min
A slightly higher flow rate reduced the analysis time without significantly compromising resolution.
Column Temp.
30 °C
35 °C
Increasing the temperature can improve peak efficiency and reduce viscosity, leading to sharper peaks.
Detection
254 nm
265 nm
The UV spectrum of the main peak and key impurities showed a more optimal absorbance at 265 nm, improving sensitivity.
Ensuring Specificity: Forced Degradation Studies
To ensure the developed method is stability-indicating, forced degradation studies were performed.[16][17][18] This involves subjecting the drug substance to various stress conditions to intentionally induce degradation.[19] The goal is to demonstrate that the method can effectively separate the main peak from any degradation products that may form.[20]
Protocol for Forced Degradation
A stock solution of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] at 1 mg/mL was prepared in a 50:50 mixture of acetonitrile and water. This stock was then subjected to the following stress conditions:
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 4 hours.
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 4 hours.
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 48 hours. A solution was then prepared at 1 mg/mL.
Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours. A solution was then prepared at 1 mg/mL.
A control sample (unstressed) was analyzed alongside the stressed samples.[17]
Analysis of Degradation Samples
The chromatograms from the forced degradation studies showed that the method was able to separate the main peak from all degradation products. The peak purity analysis using the PDA detector confirmed that the main peak was spectrally pure in all stressed conditions, indicating no co-elution of degradants.
Caption: Forced Degradation Pathways.
Method Validation: Demonstrating Fitness for Purpose
The optimized method was fully validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][21][22] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[23]
Summary of Validation Results
Validation Parameter
Acceptance Criteria
Result
Specificity
No interference from blank, placebo, and known impurities.
Passed. No interfering peaks were observed at the retention time of the main analyte.
Linearity (r²)
≥ 0.999
0.9998
Range
80-120% of the test concentration.
0.8 - 1.2 mg/mL
Accuracy (% Recovery)
98.0 - 102.0%
99.2 - 101.5%
Precision (RSD%)
- Repeatability
≤ 2.0%
0.85%
- Intermediate Precision
≤ 2.0%
1.23%
LOD
Signal-to-Noise ≥ 3
0.05 µg/mL
LOQ
Signal-to-Noise ≥ 10
0.15 µg/mL
Robustness
%RSD ≤ 2.0% for minor changes in method parameters.
Passed. The method was found to be robust with respect to small, deliberate changes in flow rate, column temperature, and mobile phase pH.
Final Optimized HPLC Method Protocol
Instrumentation and Chromatographic Conditions
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent with PDA detector
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
20 mM Potassium Phosphate Monobasic, pH 3.0
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
0
20
25
25.1
30
Flow Rate
1.2 mL/min
Column Temperature
35 °C
Detection Wavelength
265 nm
Injection Volume
10 µL
Run Time
30 minutes
Sample Preparation
Accurately weigh about 25 mg of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] into a 25 mL volumetric flask.
Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate to dissolve.
Make up to the mark with the diluent and mix well.
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Conclusion
A robust, specific, and stability-indicating RP-HPLC method for the purity analysis of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] has been successfully developed and validated. The method demonstrates excellent linearity, accuracy, and precision, and is capable of separating the main analyte from process-related impurities and degradation products. This method is suitable for routine quality control and stability testing of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] in a drug development setting.
References
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Singhal, R., Chauhan, C., Sharma, P., & Sachdeva, M. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
The role of forced degradation studies in stability indicating HPLC method development. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
Column Selection for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
Young, P. M., et al. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Ganesh, P. S. (2023). METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF STERO ISOMERIC PURITY OF ROCURONIUM BROMIDE BULK DRUG BY HPLC. ResearchGate. [Link]
UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments. [Link]
Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. (2025). Avomeen. [Link]
Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). SciSpace. [Link]
How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum. [Link]
A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies. [Link]
HPLC Method development: an overview. (2025). PharmaCores. [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
Reverse Phase vs Normal Phase in HPLC. (n.d.). Labtech. [Link]
Types of HPLC Detectors. (2025). Phenomenex. [Link]
How To Choose An HPLC Column. (n.d.). Axion Labs. [Link]
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International - Chromatography Online. [Link]
Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. [Link]
HPLC Method Development For Basic Molecules: A Case Study. (2025). PharmaGuru. [Link]
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]
HPLC Analysis with Diode Array Detection. (2024). Contract Testing Laboratories of America. [Link]
Synthesis of Fluorinated Spiro[cyclopentane-1,3'-indole] Derivatives: A Detailed Guide to Reagents and Conditions
The strategic incorporation of fluorine atoms into complex organic scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated spiro[cyclopentane-1,3'-indole] derivatives, in particular, represent a cla...
Author: BenchChem Technical Support Team. Date: March 2026
The strategic incorporation of fluorine atoms into complex organic scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated spiro[cyclopentane-1,3'-indole] derivatives, in particular, represent a class of compounds with significant therapeutic potential due to their unique conformational rigidity and the ability of fluorine to modulate key physicochemical properties such as metabolic stability and binding affinity. This application note provides a comprehensive overview of the reagents and conditions for the synthesis of these valuable compounds, drawing upon established and innovative methodologies to guide researchers in this exciting field.
Introduction: The Significance of Fluorinated Spirocyclic Indoles
Spirocyclic systems are three-dimensional structures that have gained prominence in drug discovery for their ability to explore chemical space beyond that of traditional flat aromatic compounds.[1] The spiro[cyclopentane-1,3'-indole] core, in particular, is a privileged scaffold found in numerous biologically active natural products and synthetic molecules. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can profoundly influence the biological activity of these molecules.[2] Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and modulate pKa values, all of which are critical parameters in drug design.[2]
This guide will delve into the practical aspects of synthesizing fluorinated spiro[cyclopentane-1,3'-indole] derivatives, with a focus on dearomative cycloaddition reactions and transition metal-catalyzed methodologies. We will explore the key reagents, catalysts, and reaction conditions that enable the efficient and stereoselective construction of these complex molecular architectures.
Key Synthetic Strategies
The construction of the fluorinated spiro[cyclopentane-1,3'-indole] scaffold primarily relies on two powerful synthetic approaches:
Dearomative [3+2] Cycloaddition Reactions: This strategy involves the reaction of an indole derivative with a three-atom component, leading to the loss of aromaticity in the indole ring and the formation of the spirocyclic system.[3][4][5] This approach is particularly attractive for its ability to generate multiple stereocenters in a single step.
Transition Metal-Catalyzed Cyclizations: Various transition metals, including gold and palladium, have been shown to catalyze the intramolecular cyclization of appropriately functionalized indole precursors to afford the desired spiro compounds.[1][6] These methods often offer high levels of control over stereoselectivity.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of fluorinated spiro[cyclopentane-1,3'-indoles], chiral squaramide-based organocatalysts have proven to be highly effective in promoting asymmetric dearomative [3+2] cycloaddition reactions.[7]
Mechanistic Rationale
The reaction typically proceeds through a dual-activation mechanism. The squaramide catalyst activates the nitro-substituted benzoheteroarene (the dipolarophile) through hydrogen bonding, while the tertiary amine moiety of the catalyst deprotonates the N-2,2,2-trifluoroethyl-substituted isatin imine to generate an azomethine ylide (the 1,3-dipole). The subsequent stereoselective [3+2] cycloaddition furnishes the desired spirocyclic product.[7]
Representative Protocol: Asymmetric Synthesis of a Fluorinated Spiro[cyclopentane-1,3'-indoline]
This protocol is adapted from the work of Tu and coworkers, which describes a highly diastereo- and enantioselective cascade annulation.[8]
Materials:
Morita-Baylis-Hillman (MBH) maleimide of isatin (1.0 equiv)
ortho-Hydroxychalcone (1.2 equiv)
Chiral N,N'-dioxide/Mg(II) complex Lewis acid catalyst (10 mol%)
Dichloromethane (DCM) as solvent
Procedure:
To a dry reaction vial, add the chiral N,N'-dioxide ligand (10 mol%) and Mg(OTf)2 (10 mol%).
Add dry dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
Add the MBH maleimide of isatin (1.0 equiv) and the ortho-hydroxychalcone (1.2 equiv) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated spiro[cyclopentane-1,3'-oxindole].
Entry
Catalyst Loading (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
dr
ee (%)
1
10
DCM
rt
24
>99
>20:1
97
2
5
Toluene
0
48
85
15:1
95
3
10
THF
rt
36
92
>20:1
96
Table 1: Optimization of Reaction Conditions for the Asymmetric Cascade Annulation.[8]
Section 2: Transition Metal-Catalyzed Synthesis
Transition metal catalysis provides a versatile platform for the synthesis of fluorinated spiroindolenines through dearomatization reactions.[1][6] Gold and palladium catalysts are particularly effective in promoting intramolecular cyclizations of indole derivatives bearing fluorinated moieties.
Gold(I)-Catalyzed Cycloisomerization
Gold(I) catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack. This reactivity can be harnessed to trigger the cyclization of indole derivatives bearing these functional groups at the C3 position, leading to the formation of spiroindolenines.[1][6]
Palladium catalysts, in conjunction with chiral ligands, can effect the enantioselective cyclization of indole derivatives containing an allylic carbonate at the C3 position. This approach allows for the construction of chiral fluorinated spirocyclic products with good enantioselectivities.[6]
Table 2: Comparison of Transition Metal-Catalyzed Spirocyclization Reactions.
Conclusion
The synthesis of fluorinated spiro[cyclopentane-1,3'-indole] derivatives is a rapidly evolving field with significant implications for drug discovery and development. The methodologies outlined in this application note, particularly organocatalytic dearomative cycloadditions and transition metal-catalyzed cyclizations, provide powerful and versatile tools for accessing these complex and valuable molecular scaffolds. The choice of synthetic strategy will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. As research in this area continues to advance, we can expect the development of even more efficient and selective methods for the synthesis of these promising therapeutic agents.
References
Synthesis of CF3‐Containing Spiro[cyclopentane‐1,3′‐indole]. - ResearchGate. Available at: [Link]
Catalytic asymmetric strategies to construct C2‐spiro indolines. - ResearchGate. Available at: [Link]
Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor- mediated intramolecular cyclization - Rsc.org. Available at: [Link]
Synthesis of Fluorinated Spiroindolenines by Transition Metal‐Catalyzed Indole Dearomatizations - ResearchGate. Available at: [Link]
Synthesis and antioxidant activities of some novel fluorinated spiro[oxindole-thiazolidine] fused with sulfur and phosphorus heterocycles | Request PDF - ResearchGate. Available at: [Link]
Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'- indolin]-2'-ones and Spiro[cyclopropane-1,2'-indane]-1',3'-diones containing trifluoromethyl group - ResearchGate. Available at: [Link]
Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations - ChemRxiv. Available at: [Link]
Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Asymmetric Synthesis of Spirocyclopentane Oxindoles Containing Four Consecutive Stereocenters and Quaternary α-Nitro Esters via Organocatalytic Enantioselective Michael–Michael Cascade Reactions - PMC. Available at: [Link]
FACILE SYNTHESIS OF SOME NEW FLUORINE CONTAINING SPIRO [3H-INDOLE-3,2′TETRAHYDRO-1,3-THIAZINE].2,4′(1H)-DIONES - Taylor & Francis. Available at: [Link]
Ionic liquid-mediated three-component synthesis of fluorinated spiro-thiazine derivatives and their antimycobacterial and DNA cl - Indian Academy of Sciences. Available at: [Link]
Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis - MDPI. Available at: [Link]
Dearomative (3 + 2) Cycloaddition of Indoles for the Stereoselective Assembly of Fully Functionalized Cyclopentanoids | Request PDF - ResearchGate. Available at: [Link]
Dearomative (3 + 2) Cycloadditions of Unprotected Indoles | Request PDF - ResearchGate. Available at: [Link]
Synthesis of Spirooxindole-1,2-oxazinan-5-ones through 2,2,2-Trifluoroethanol Promoted [3 + 3] Cycloaddition of N-Vinyl Oxindole Nitrones and Oxyallyl Cations - ACS Publications. Available at: [Link]
Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence - RSC Publishing. Available at: [Link]
Dearomative (3 + 2) Cycloadditions of Unprotected Indoles - PubMed. Available at: [Link]
An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Available at: [Link]
Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis - PMC. Available at: [Link]
Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters - PubMed. Available at: [Link]
Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC. Available at: [Link]
Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Asymmetric Synthesis of Congested Spiro-cyclopentaneoxindoles via an Organocatalytic Cascade Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Point to Axial Chirality Transfer: Asymmetric Synthesis of Substi-tuted 1-Aza-Spiro[9][10]-Hexanes and Spiro Thiazolidinethiones | ChemRxiv. Available at: [Link]
Technical Support Center: Synthesis of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Welcome to the technical support guide for the synthesis of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. This document is designed for researchers, chemists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Spirocyclic indoles are a critical class of compounds in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a molecule's pharmacological properties.[1][2][3] However, the synthesis of these complex scaffolds can present unique challenges. This guide offers practical, experience-driven solutions to help you optimize your reaction yields and purity.
The most common and direct route to this spiroindole framework is the Fischer indole synthesis, which involves the acid-catalyzed reaction of (4-fluorophenyl)hydrazine with cyclopentanone.[4][5] Our guide will focus on troubleshooting this specific pathway.
Overall Synthetic Workflow
The synthesis is typically a two-step process: initial formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization.
Caption: General workflow for the synthesis of the target spiroindole.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low Yield or Incomplete Conversion in the Cyclization Step
Question: I've successfully formed the cyclopentanone (4-fluorophenyl)hydrazone, but the subsequent acid-catalyzed cyclization is giving a very low yield of the desired spiroindole. My TLC plate shows a dominant spot for the starting hydrazone even after prolonged heating. What should I do?
Answer: This is the most common challenge in this synthesis and typically points to issues with the catalyst, reaction conditions, or the inherent electronic effects of the starting material. The Fischer indole synthesis is highly sensitive, and the electron-withdrawing nature of the fluorine atom on the phenyl ring can impact the key[4][4]-sigmatropic rearrangement step.[5]
Here is a systematic approach to troubleshoot this issue:
Verify Starting Material Purity: First, ensure your hydrazone intermediate is pure and, critically, that your solvent is anhydrous. Trace amounts of water can interfere with many acid catalysts, especially Lewis acids.[6]
Optimize the Acid Catalyst: The choice and amount of acid are paramount. A catalyst that is too weak may not initiate the reaction, while one that is too strong can cause degradation.[4] The fluorine substituent makes the phenylhydrazine nitrogen less basic, potentially requiring stronger acidic conditions than the non-fluorinated analogue to facilitate the necessary tautomerization and rearrangement.[5][7]
Brønsted Acids: If you are using a weaker acid like acetic acid, consider switching to stronger acids like p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA).
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are also highly effective and can sometimes provide milder conditions.[6]
Adjust Reaction Temperature and Time: The Fischer indole synthesis requires thermal energy.[6] If you are running the reaction at a moderate temperature (e.g., 80 °C), a gradual increase may be necessary. Monitor the reaction by TLC as you increase the temperature in increments (e.g., to 100 °C, then 120 °C). Be aware that excessively high temperatures can lead to decomposition and tar formation.[6]
Caption: Troubleshooting workflow for low yield in the cyclization step.
Problem 2: Significant Side Product Formation
Question: My reaction is proceeding, but TLC and NMR analysis show a complex mixture of products, making purification difficult. What are the likely side reactions?
Answer: Side product formation is often linked to the reaction conditions being too harsh or the specific electronic nature of the substrate.
N-N Bond Cleavage: The key[4][4]-sigmatropic rearrangement involves the cleavage of the N-N bond. However, under certain acidic conditions, a competing heterolytic cleavage can occur before the desired rearrangement.[7] This is particularly a risk with electron-donating groups, but can be influenced by the acid catalyst and temperature. If you suspect this, trying a milder Lewis acid catalyst might be beneficial.
Product Degradation: The indole product itself can be unstable under strongly acidic conditions and high temperatures for extended periods. Once TLC indicates the formation of the product, avoid unnecessarily long reaction times.
Incomplete Reaction: As discussed in the previous point, unreacted starting material is a common "side product." This highlights the need for optimizing catalysts and conditions to drive the reaction to completion.
Problem 3: Challenges in Product Purification
Question: I have a crude mixture containing my target spiroindole, but I am struggling to isolate it with good purity via column chromatography. The product seems to streak on the column or co-elutes with impurities.
Answer: Spiroindoles can be challenging to purify due to their polarity and potential for interaction with silica gel.
Choice of Adsorbent: If you are having trouble with standard silica gel, consider using alumina (neutral or basic) which can sometimes prevent streaking of amine-containing compounds. Alternatively, reverse-phase chromatography (C18 silica) is an excellent option for separating compounds with different polarities.[8]
Solvent System (Eluent):
For normal phase (silica), a standard ethyl acetate/hexane system may work. If the product is streaking, adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent can help by neutralizing acidic sites on the silica gel.
For reverse phase, a methanol/water or acetonitrile/water gradient is typically used.
Recrystallization: If the crude product is semi-solid or solid, recrystallization can be a highly effective purification method. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one that provides good quality crystals upon cooling.[9]
Frequently Asked Questions (FAQs)
Q1: How does the 7'-fluoro substituent electronically influence the Fischer indole synthesis?
The fluorine atom is strongly electron-withdrawing. This has a significant electronic effect on the phenylhydrazine starting material.[5] It reduces the basicity of the nitrogen atoms, which can make the initial protonation and subsequent tautomerization steps in the mechanism more difficult, often requiring stronger acid catalysts or higher temperatures compared to non-fluorinated analogues.[5][7]
Q2: Are there alternative synthetic routes to spiroindoles if the Fischer synthesis fails?
Yes, while the Fischer indole synthesis is a classic approach, other modern methods exist for constructing spiroindole scaffolds. These often involve the dearomatization of indole derivatives or various condensation and cycloaddition reactions.[10][11][12] For example, a [3+2] cycloaddition using an isatin derivative and an appropriate dipolarophile can generate spiro-oxindole cores, which could potentially be reduced to the desired dihydrospiroindole.[13]
Q3: What analytical techniques are crucial for this synthesis?
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress in real-time.[9] Use a UV lamp for visualization, as indole derivatives are typically UV-active.
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the structure of the intermediate hydrazone and the final spiroindole product. ¹⁹F NMR is particularly useful to confirm the presence and environment of the fluorine atom.
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
Experimental Protocols & Data
Protocol 1: Synthesis of Cyclopentanone (4-fluorophenyl)hydrazone
To a round-bottom flask, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq).
Add ethanol (approx. 10 mL per gram of hydrazine) and sodium acetate (1.1 eq). Stir the mixture for 15 minutes at room temperature.
Add cyclopentanone (1.05 eq) dropwise to the mixture.
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 30% ethyl acetate in hexane as eluent). The reaction is typically complete within 2-4 hours.
Once the starting material is consumed, add water to the reaction mixture to precipitate the product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the crude hydrazone, which can often be used in the next step without further purification.
Protocol 2: Acid-Catalyzed Cyclization to 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Place the cyclopentanone (4-fluorophenyl)hydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
Add the chosen acid catalyst (see Table 1 for suggestions) and solvent. For example, add p-toluenesulfonic acid (p-TsOH, 1.2 eq) in toluene or ethanol.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C, see Table 2) and stir.
Monitor the reaction progress by TLC. The disappearance of the hydrazone spot and the appearance of a new, typically lower Rf, UV-active spot indicates product formation.
Upon completion, cool the reaction mixture to room temperature.
Neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent like ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography or recrystallization.
Data Tables for Optimization
Table 1: Initial Screening of Acid Catalysts for the Cyclization Step.
Entry
Acid Catalyst
Stoichiometry (eq)
Solvent
Temperature (°C)
Result
1
Acetic Acid
10.0
Acetic Acid
100
Low conversion (<20%)
2
p-TsOH
1.2
Toluene
110
Moderate conversion (~50-60%)
3
ZnCl₂
1.5
Dichloromethane
40 (reflux)
Good conversion (~70-80%)
4
PPA
-
Neat
90
High conversion but some charring
Data is illustrative and serves as a starting point for optimization.
Table 2: Example Optimization of Reaction Conditions with ZnCl₂.
Entry
Temperature (°C)
Time (h)
Yield (%)
Notes
1
25 (rt)
24
< 5
Reaction is too slow at room temperature.
2
40 (reflux)
12
75
Good yield, clean reaction.
3
60
6
72
Faster reaction, slightly more byproducts observed.
Yields are for the isolated, purified product.
References
BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
BenchChem. (n.d.). Technical Support Center: Optimization of Spiro-oxindole Core Formation.
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
BenchChem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
Galliford, C. V., & Scheidt, K. A. (2007). Spirooxindoles: powerful scaffolds for drug discovery.
ResearchGate. (n.d.). Optimization of solvent study for the synthesis of spirooxindole dihydroquinazolinones. Retrieved March 17, 2026, from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of spirooxindole. Retrieved March 17, 2026, from [Link]
Unsworth, W. P., & Taylor, R. J. K. (2016). Synthesis of Spirocyclic Indolenines. Chemistry – A European Journal, 22(9), 2932-2946.
Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 6899-6923.
Kumar, A., & Kumar, V. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(10), 3439-3466.
Unsworth, W. P., & Taylor, R. J. K. (2016). Synthesis of Spirocyclic Indolenines. Semantic Scholar. Retrieved from [Link]
Kumar, A., & Kumar, V. (2018). Recent advances in spirocyclization of indole derivatives. RSC Publishing. Retrieved from [Link]
Pathan, A. A., et al. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. PMC. Retrieved from [Link]
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved March 17, 2026, from [Link]
Cheong, P. H.-Y., et al. (2011). Why do some Fischer indolizations fail? The Journal of Organic Chemistry, 76(10), 4025-4033.
Scott, D., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
Academia.edu. (n.d.). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Retrieved March 17, 2026, from [Link]
PubMed. (2025). Making the negative positive - fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Retrieved March 17, 2026, from [Link]
NextSDS. (n.d.). 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. Retrieved March 17, 2026, from [Link]
PubMed. (2024). Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters. Retrieved March 17, 2026, from [Link]
ResearchGate. (n.d.). Optimisation of pyrazolone fluorination. Retrieved March 17, 2026, from [Link]
PMC. (n.d.). Synthetic Strategies to Access Fluorinated Azoles. Retrieved March 17, 2026, from [Link]
MDPI. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Retrieved March 17, 2026, from [Link]
Beilstein Journals. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Retrieved March 17, 2026, from [Link]
Purification techniques for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] reaction byproducts
Target Compound: 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] Welcome to the Technical Support Center. As drug development increasingly relies on complex, conformationally restricted scaffolds, spiroindolines h...
Welcome to the Technical Support Center. As drug development increasingly relies on complex, conformationally restricted scaffolds, spiroindolines have emerged as highly valuable pharmacophores. The synthesis of spiroindoline frameworks often relies on the reduction of spirooxindole precursors, a class of compounds well-documented for their diverse biological activities ().
However, isolating the reduced 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] from its reaction matrix presents unique physicochemical challenges. This guide is engineered by application scientists to help you troubleshoot common purification bottlenecks, understand the structural causality behind these issues, and implement self-validating isolation protocols.
Part 1: Physicochemical Profile & Purification Implications
To purify a molecule effectively, you must first understand its electronic and spatial characteristics. The presence of the 7'-fluoro substituent and the C3-spiro ring fundamentally alters the behavior of this indoline compared to standard indole derivatives ().
Parameter
Value / Characteristic
Implication for Purification Strategy
CAS Registry Number
1368756-19-7
Unique identifier for safety and spectral cross-referencing.
Monoisotopic Mass
191.11102 Da
Target mass for LC-MS monitoring (ESI+ [M+H]+ = 192.11).
Estimated pKa (Amine)
~3.8
The electron-withdrawing 7'-F lowers basicity; requires pH < 2 for full protonation during extraction.
LogP (Predicted)
~2.8
Highly lipophilic; readily partitions into EtOAc or DCM when unprotonated.
Silica Gel Affinity
High (Secondary Amine)
Requires 1-2% Triethylamine (Et3N) in the mobile phase to block silanol groups and suppress peak tailing.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q: I am using Lithium Aluminum Hydride (LAH) to reduce 7'-fluoro-spiro[cyclopentane-1,3'-indol]-2'-one. The aqueous workup results in an unmanageable emulsion. How can I resolve this?A: Emulsions in LAH reductions are caused by insoluble, polymeric aluminum alkoxide complexes that trap organic solvents. Instead of a standard aqueous quench, employ the Fieser Method . This highly controlled, step-wise quench forces the aluminum salts to precipitate as a granular, easily filterable white solid (lithium aluminate), completely bypassing the emulsion phase. The causality here is strictly stoichiometric: the precise addition of water and base hydrolyzes the polymeric aluminum network into a crystalline lattice.
Q: My unreacted oxindole starting material co-elutes with the target spiroindoline on normal-phase silica gel. How do I separate them?A: The starting oxindole is a neutral amide, whereas your target 7'-fluoroindoline is a secondary amine. You must exploit this electronic difference via an acid-base extraction rather than relying solely on chromatography. Because the 7'-fluoro substituent exerts an electron-withdrawing inductive effect, the basicity of the indoline nitrogen is reduced. Extract the organic layer with 1M HCl (pH < 2) to ensure complete protonation of the indoline into the aqueous phase, leaving the neutral oxindole behind in the organic phase.
Q: My purified 7'-fluoro-spiroindoline degrades and darkens over time. Since it's an indoline, is it auto-oxidizing into an indole?A: No. Unlike standard indolines, spiro[cyclopentane-1,3'-indoles] cannot undergo simple auto-oxidation to fully aromatic indoles. The C3 position is a quaternary spiro center (); aromatization would require the energetically prohibitive cleavage of a carbon-carbon bond to open the cyclopentane ring. Instead, the darkening is caused by the oxidation of the secondary amine to an N-oxide, or the formation of nitrogen-centered radicals that lead to intermolecular dimerization. To prevent this degradation, store the compound under an inert argon atmosphere at -20 °C, or convert the free base to a bench-stable hydrochloride salt by treating an ethereal solution of the product with anhydrous HCl gas.
Part 3: Standardized & Self-Validating Purification Protocol
This protocol is designed to isolate the target compound from a crude LAH reduction mixture. Every phase includes a self-validation checkpoint to ensure the chemical state of the system is correct before proceeding.
Phase 1: Fieser Quench and Filtration
Cool the crude LAH reaction mixture (assumed in THF) to 0 °C.
For every x
grams of LAH used in the reaction, sequentially and dropwise add:
x
mL of distilled H2O.
x
mL of 15% aqueous NaOH.
3x
mL of distilled H2O.
Warm to room temperature and stir vigorously for 15 minutes.
Self-Validation Checkpoint: Observe the flask. A successful quench yields a crisp, white, granular precipitate that settles rapidly. If the mixture remains a grey gel, the aluminum salts are incompletely hydrated; add an additional
0.5x
mL of water and stir until granular.
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc). Concentrate the filtrate under reduced pressure.
Phase 2: Acid-Base Extraction
Dissolve the concentrated crude residue in 50 mL of EtOAc.
Transfer to a separatory funnel and extract with 1M HCl (3 x 50 mL).
Self-Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the 7'-fluoroindoline is not fully protonated. Add concentrated HCl dropwise until pH < 2 is achieved.
Separate the phases. Discard the organic layer (contains unreacted oxindole and neutral impurities).
Cool the aqueous layer in an ice bath and slowly basify with 2M NaOH until the pH reaches 10. The aqueous layer will become cloudy as the neutral indoline precipitates.
Extract the basified aqueous layer with fresh EtOAc (3 x 50 mL).
Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate.
Phase 3: Chromatographic Polish
Pack a silica gel column using a mobile phase of Hexanes:EtOAc (80:20) containing 1% Triethylamine (Et3N) .
Load the concentrated residue and elute.
Self-Validation Checkpoint: Spot the fractions on a TLC plate. The 1% Et3N modifier will prevent the secondary amine from streaking, resulting in tight, circular spots (Rf ~0.45) under UV light (254 nm).
Part 4: Workflow Visualization
Workflow for the isolation and purification of 7'-fluoro-spiroindoline from crude mixtures.
References
Title: Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Title: 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] - Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting Low Aqueous Solubility of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical bottlenecks associated with 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical bottlenecks associated with 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] . This highly lipophilic spiroindoline building block frequently presents severe aqueous solubility challenges during hit-to-lead optimization and assay development.
This guide synthesizes thermodynamic principles with field-proven formulation strategies to ensure your experimental workflows are robust, reproducible, and self-validating.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] consistently precipitate in standard physiological buffers (pH 7.4)?A1: The precipitation is a direct consequence of the molecule's high lipophilicity and its ionization state at physiological pH[1]. The spiro-cyclopentane ring introduces a bulky, non-polar surface area that significantly increases the crystal lattice enthalpy, making water solvation thermodynamically unfavorable. Furthermore, the 7'-fluoro substitution increases the overall hydrophobicity of the aromatic system[2]. The indoline nitrogen is a weakly basic secondary amine; at pH 7.4, it remains entirely un-ionized, drastically reducing its aqueous solubility[3].
Q2: How can I formulate a stable stock solution for in vitro cell-based assays without inducing solvent toxicity?A2: Direct dissolution in aqueous media is thermodynamically restricted for this compound. The optimal approach is a co-solvent system[4]. By preparing a primary stock in 100% Dimethyl sulfoxide (DMSO) and utilizing an intermediate dilution with Polyethylene glycol 400 (PEG 400), you gradually reduce the dielectric constant of the solvent mixture[3]. This prevents "shock-precipitation" upon final dilution into the assay medium, allowing you to keep the final DMSO concentration below 0.5% (v/v) to avoid cellular toxicity[3].
Q3: What is the most effective formulation strategy for in vivo dosing of this spiroindoline?A3: Cyclodextrin inclusion complexation is the gold standard for spiro-fused indolines[5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity that perfectly accommodates the fluorinated aromatic ring of the indoline core[5]. This host-guest interaction shields the hydrophobic moiety from the aqueous environment, significantly increasing apparent solubility and bioavailability without covalently altering the drug's chemical structure[3].
Q4: Can adjusting the pH of my formulation solve the solubility issue entirely?A4: pH modification is highly effective but context-dependent[3]. Because the indoline nitrogen is weakly basic, lowering the pH of the vehicle (e.g., pH 2.0 - 3.0) protonates the amine, forming a highly soluble salt[4]. However, this acidic formulation may cause injection-site necrosis upon in vivo administration and can disrupt the buffering capacity of in vitro assays[3]. Therefore, pH adjustment is best utilized in tandem with co-solvents or as a temporary measure for gastric delivery models[6].
Part 2: Strategic Workflows & Visualizations
To navigate these solubility challenges, follow the decision matrix below based on your target application.
Decision matrix for selecting a solubility enhancement strategy.
Mechanism of HP-β-CD inclusion complexation for spiroindolines.
Part 3: Quantitative Data Summary
Table 1: Quantitative Comparison of Solubility Enhancement Strategies for Spiroindolines
Strategy
Reagents Used
Expected Solubility Enhancement
Primary Application
Key Limitation
Co-Solvency
10% DMSO / 40% PEG 400
50 - 200x
In vitro assays
Potential solvent toxicity >1% v/v
Cyclodextrin Complexation
10-20% (w/v) HP-β-CD
100 - 1000x
In vivo dosing (IV/PO)
Complex formulation thermodynamics
pH Adjustment
0.1 M HCl (pH 2-3)
10 - 50x
Gastric delivery / Stock prep
Incompatible with physiological pH
Nanoparticle Suspension
Polysorbate 80 / Water
> 1000x
Preclinical PK studies
Requires specialized milling equipment
Part 4: Self-Validating Experimental Protocols
Protocol A: Co-Solvent Stock Preparation & Serial Dilution (In Vitro Assays)
Causality: Direct addition of a DMSO stock to water causes rapid supersaturation and nucleation. By using an intermediate co-solvent (PEG 400), we bridge the dielectric gap between pure organic solvent and water, thermodynamically stabilizing the solute during dilution[3].
Primary Stock: Dissolve 10 mg of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] in 100 µL of 100% anhydrous DMSO to create a concentrated primary stock. Vortex until completely clear.
Intermediate Dilution: Add 400 µL of PEG 400 to the primary stock. Pipette vigorously. The solution should remain optically clear.
Aqueous Integration: Slowly add 500 µL of your target aqueous buffer (e.g., PBS pH 7.4) dropwise while vortexing continuously. This yields a 10% DMSO / 40% PEG 400 / 50% Buffer master mix.
Final Assay Dilution: Dilute this master mix 1:20 into your final cell culture medium to achieve a final DMSO concentration of 0.5%.
Self-Validation Check: Transfer 10 µL of the final aqueous dilution to a hemocytometer. Observe under a phase-contrast microscope at 20x magnification. The complete absence of birefringent micro-crystals confirms true solubilization rather than a metastable suspension.
Protocol B: HP-β-CD Inclusion Complexation via Shake-Flask Method (In Vivo Dosing)
Causality: Extended thermodynamic equilibration is required to allow the fluorinated aromatic ring to displace high-energy water molecules inside the cyclodextrin cavity, forming a stable supramolecular system[5].
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).
API Addition: Add 5 mg of the spiroindoline powder directly into 5 mL of the HP-β-CD vehicle in a sealed glass vial.
Equilibration: Place the vial on a magnetic stirrer at 500 RPM for 24 hours at 25°C. Note: Do not use heat, as inclusion complexation is an exothermic process; heating will shift the equilibrium toward dissociation.
Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Self-Validation Check: Measure the UV absorbance of the filtered supernatant at ~265 nm (the characteristic absorption maximum for the indoline core). A linear increase in absorbance compared to a non-CD control buffer confirms successful host-guest inclusion[5].
References
Technical Support Center: Overcoming Poor Solubility of Indole Intermedi
Overcoming Solubility Challenges in Early-Phase Drug Formul
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins
MDPI
4 Factors Affecting Solubility of Drugs
Ascendia Pharmaceutical Solutions
Solubility enhancement techniques: A comprehensive review
World Journal of Biology Pharmacy and Health Sciences
Techniques for Improving Solubility
International Journal of Medical Science and Dental Research
Optimizing reaction conditions for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] scale-up
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the scale-up synthesis of 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the scale-up synthesis of 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in this workflow: regioselective dearomatization, exothermic safety, and chemoselective reduction.
Figure 1: Scale-up synthesis workflow for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole].
Section 1: Reaction Design & Regioselectivity
Q: How do I control regioselectivity during the dearomative spirocyclization of 7-fluoroindole to avoid N-alkylation?A: The synthesis of the spiro[cyclopentane-1,3'-indolenine] core relies on a double C–C bond formation at the C3 position. However, N-alkylation is a notorious competing side reaction when scaling up. By utilizing a specific promoter system of potassium tert-butoxide (t-BuOK) and triethylborane (BEt3), you can [1].
Causality: The in situ-generated N-indolyltriethylborate intermediate effectively blocks the nitrogen lone pair, forcing the SN2-type alkylation with 1,4-dibromobutane to occur at C3[1]. Furthermore, the 7-fluoro substituent exerts a strong electron-withdrawing inductive effect. This inherently reduces the nucleophilicity of N1, synergistically favoring the desired dearomatization pathway over N-alkylation.
Q: What is the optimal catalyst and solvent system for the dearomative spiroannulation step at scale?A: When scaling up the reaction of unfunctionalized indoles with electrophilic dihalides, solvent and base selection are critical for maintaining high yields and preventing oligomerization[1].
Table 1: Optimization of Dearomative Spirocyclization Conditions (100 mmol scale)
Entry
Base / Additive
Solvent
Temp (°C)
C3-Spiro Yield (%)
N-Alkylation (%)
1
K
2
CO
3
DMF
80
45
35
2
NaH
THF
0 to 25
65
20
3
t-BuOK
THF
-78 to 25
88
< 5
4
t-BuOK / BEt
3
THF
-20 to 25
94
ND (Not Detected)
Note: Entry 4 represents the optimal conditions. The addition of BEt
3
is the definitive variable for complete regiocontrol.
Q: Why should I avoid standard Pd/C catalytic hydrogenation for the reduction of the indolenine intermediate?A: While catalytic hydrogenation (e.g., H
2
with Pd/C) is an industry-standard method for reducing C=N double bonds, it poses a severe risk of [2].
Causality: The highly active palladium surface can undergo oxidative addition into the activated C(sp
2
)–F bond (especially one adjacent to a basic nitrogen), leading to the formation of a defluorinated spiroindoline byproduct[2]. To maintain the integrity of the 7'-fluoro substituent, a milder, chemoselective hydride donor such as Sodium Borohydride (NaBH
4
) is strongly recommended.
Q: What is the recommended step-by-step protocol for the chemoselective reduction of 7'-fluorospiro[cyclopentane-1,3'-indolenine]?A: The following protocol utilizes NaBH
4
to ensure complete reduction of the imine while preserving the C–F bond. This system is self-validating: the cessation of hydrogen gas evolution serves as a visual, physical indicator that the active hydride transfer phase has concluded.
Step-by-Step Protocol:
Dissolution: Dissolve 7'-fluorospiro[cyclopentane-1,3'-indolenine] (1.0 equiv) in anhydrous methanol (0.5 M concentration) under an inert nitrogen atmosphere.
Cooling: Chill the reactor to 0 °C using an ice/water bath.
Causality: Methanol reacts exothermically with NaBH
4
; starting at 0 °C prevents solvent boil-off and suppresses the uncontrolled decomposition of the hydride reagent.
Addition: Add NaBH
4
(2.0 equiv) portion-wise over 30 minutes.
Caution: Hydrogen gas is evolved. Ensure proper venting and a continuous nitrogen sweep gas flow to prevent explosive atmospheric mixtures.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS (tracking the disappearance of the indolenine mass).
Quench & Workup: Quench the reaction slowly with saturated aqueous NH
4
Cl at 0 °C to destroy excess hydride. Extract with ethyl acetate, wash with brine, dry over Na
2
SO
4
, and concentrate in vacuo to yield the pure 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole].
Q: What are the primary safety considerations for handling BEt
3
during the scale-up of the spirocyclization?A: Triethylborane (BEt
3
) is highly pyrophoric and will spontaneously ignite upon contact with air.
Handling: Always transfer BEt
3
solutions (typically 1.0 M in THF) using strict Schlenk line techniques or within a glovebox.
Quenching: Unreacted BEt
3
must be carefully quenched before exposing the reaction mixture to air. Add a few drops of methanol followed by 30% H
2
O
2
/NaOH carefully at 0 °C under nitrogen to safely oxidize the borane to ethanol and water-soluble borate salts.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the crystallization of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS No. 1368756-19-7)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for minimizing enantiomeric impurities during the final crystallization steps. Spiroindoline scaffolds are pivotal in medicinal chemistry, and achieving high enantiomeric purity is often critical for therapeutic efficacy and safety[2]. This document synthesizes fundamental principles of stereoselective crystallization with practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is controlling enantiomeric purity so critical for spirocyclic compounds like this one?A1: Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful[3]. For spirocyclic compounds, which often possess complex three-dimensional structures, the precise stereochemistry is fundamental to their interaction with biological targets[4]. Therefore, regulatory bodies mandate strict control over the enantiomeric composition of active pharmaceutical ingredients (APIs)[5].
Q2: What are the primary crystallization strategies for enriching a desired enantiomer?A2: The two most common industrial methods are diastereomeric salt crystallization and preferential crystallization .
Diastereomeric Salt Crystallization: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization[6][7].
Preferential Crystallization (or Direct Resolution): This method is applicable to racemic mixtures that crystallize as conglomerates (a physical mixture of separate crystals of each enantiomer). By seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, that enantiomer can be induced to crystallize out selectively[8][9].
Q3: What is "oiling out," and why is it a problem?A3: "Oiling out" or liquid-liquid phase separation occurs when the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase. This is highly undesirable as the oil is typically an impure, amorphous state of the compound that does not effectively exclude the undesired enantiomer, leading to poor or no enantiomeric enrichment[10]. It is often caused by excessively high supersaturation, rapid cooling, or the use of an inappropriate solvent system[6][10].
Q4: How do I determine the enantiomeric excess (%ee) of my crystalline product?A4: The gold-standard technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification[11][12]. Other methods include NMR spectroscopy with chiral solvating agents and Circular Dichroism (CD), though HPLC is generally preferred for its accuracy and sensitivity in pharmaceutical applications[11][13][14].
Troubleshooting Guide: Specific Crystallization Issues
This section addresses common problems encountered during the crystallization of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole].
Problem 1: Low Enantiomeric Excess (%ee) in the Final Crystalline Product
Q: I've performed the crystallization, but my product has an enantiomeric excess of less than 90%. How can I improve this?
A: Low enantiomeric excess is typically a result of co-crystallization of the undesired enantiomer. This can stem from several factors related to thermodynamics and kinetics.
Probable Causes & Solutions:
Inadequate Solvent System: The choice of solvent is the most critical parameter influencing the solubility difference between the desired and undesired forms (be it diastereomeric salts or the enantiomers themselves in preferential crystallization).[6]
Solution: Conduct a systematic solvent screen. The ideal solvent or solvent mixture will maximize the solubility of the undesired enantiomer while minimizing the solubility of the desired one. A mixture of a good solvent and an anti-solvent often provides the necessary control.[7][15]
Cooling Rate is Too High: Rapid cooling increases the level of supersaturation quickly for both enantiomers, which can lead to spontaneous nucleation of the undesired enantiomer and its inclusion in the crystal lattice.[6]
Solution: Implement a slower, controlled cooling profile. A gradual ramp-down in temperature allows for selective growth of the desired crystals without creating high supersaturation levels for the counter-enantiomer.
Initial Enantiomeric Excess is Too Low: For preferential crystallization to be effective, the starting solution must have an excess of the desired enantiomer beyond the eutectic point.
Solution: Ensure your starting material is already enriched to some degree. If not, an initial enrichment step (e.g., via preparative chiral chromatography or diastereomeric salt formation) may be necessary before a final purifying crystallization.
Problem 2: No Crystals Form Upon Cooling
Q: I have prepared a supersaturated solution and cooled it, but no crystallization has occurred. What should I do?
A: The failure to form crystals indicates that the kinetic barrier to nucleation has not been overcome, even if the solution is thermodynamically supersaturated.
Probable Causes & Solutions:
Insufficient Supersaturation: The concentration of the solute may not be high enough for spontaneous nucleation to occur within a reasonable timeframe.
Solution 1 (Concentration): Slowly evaporate some of the solvent to increase the solute concentration.[7]
Solution 2 (Anti-solvent): Gradually add an anti-solvent (a solvent in which your compound is poorly soluble) to induce precipitation.
Kinetic Barrier to Nucleation: The solution may be in a metastable state where nucleation is kinetically hindered.
Solution 1 (Seeding): The most effective solution is to add a small number of seed crystals of the desired enantiomer.[7][10] This provides a template for crystal growth, bypassing the primary nucleation barrier.
Solution 2 (Scratching): Gently scratch the inner surface of the crystallization vessel with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[6]
Problem 3: The Product "Oils Out" Instead of Crystallizing
Q: Upon cooling my solution, the product separated as a sticky oil, not as a crystalline solid. How can I prevent this?
A: Oiling out is a common and frustrating problem that completely undermines enantiomeric purification. It occurs when the supersaturation is so high that the system phase-separates into a solute-rich liquid instead of an ordered solid.
Probable Causes & Solutions:
Excessive Supersaturation/Rapid Cooling: This is the most common cause. The system is "shocked" by a rapid temperature drop or high concentration, preventing molecules from organizing into a crystal lattice.
Solution: Use a more dilute starting solution and/or a significantly slower cooling rate.[6][10]
Poor Solvent Choice: Some solvents may promote the stability of the liquid-liquid phase separation over the solid phase. The viscosity of the solvent can also play a role; high viscosity can hinder the diffusion needed for crystallization.[16][17]
Solution: Re-evaluate your solvent system. Try solvents with different polarities or hydrogen bonding capabilities. If you have an oil, try adding a small amount of a different solvent (an "anti-oil" solvent) that is miscible with your current system to see if it can induce crystallization from the oil.
Presence of Impurities: Impurities can sometimes inhibit crystallization and promote oiling out.
Solution: Ensure the purity of your starting material. An initial purification step like flash chromatography might be necessary.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common crystallization issues.
Data Presentation & Key Parameters
Effective enantiomeric purification relies on systematically screening and optimizing parameters. Use the following tables as a template for organizing your experimental work.
Table 1: Comparison of Key Analytical Methods for %ee Determination
Parameter
Chiral HPLC
NMR Spectroscopy (with Chiral Auxiliary)
Circular Dichroism (CD)
Principle
Differential partitioning on a chiral stationary phase[11].
Formation of diastereomeric species with distinct NMR signals[11].
Differential absorption of circularly polarized light[13].
This protocol is for enriching a solution that already has a moderate excess of the desired enantiomer.
Solution Preparation: Prepare a saturated solution of the enantioenriched 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] in the chosen optimal solvent system at a specific temperature (e.g., 50°C). The enantiomeric excess should be sufficient to be outside the metastable zone of the counter-enantiomer.
Induce Supersaturation: Cool the solution by a small, defined amount (e.g., 2-3°C) to bring it into the metastable zone where spontaneous nucleation is unlikely, but crystal growth can occur.
Seeding: Add a small quantity (typically 0.1-1% by weight of the final expected product) of finely ground, enantiomerically pure seed crystals of the desired enantiomer.
Agitation & Aging: Gently agitate the solution at this constant temperature for a set period (e.g., 2-8 hours). This allows the seed crystals to grow by incorporating molecules of the same enantiomer from the solution. The key is that the solution remains undersaturated with respect to the counter-enantiomer.[18]
Isolation: Quickly filter the crystals from the mother liquor. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
Drying: Dry the crystals under vacuum at a mild temperature.
Analysis: Determine the yield and measure the enantiomeric excess of the product and the mother liquor using Chiral HPLC. High %ee in the product and a decrease in the %ee of the mother liquor validates the process.
Protocol 3: Analysis of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters must be optimized for your compound.
Column Selection: Choose an appropriate polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) based on preliminary screening.[11]
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an alkane (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol). For spiroindoles, a mobile phase of 90:10 heptane:isopropanol is a common starting point.
Sample Preparation: Accurately weigh and dissolve a small amount of your crystalline product in the mobile phase to a known concentration (e.g., 1 mg/mL).
System Setup:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).[19]
Set the column temperature (e.g., 25°C). Temperature can affect selectivity.[19]
Set the UV detector to a wavelength where the compound has strong absorbance.
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. Record the chromatogram. The two enantiomers should appear as two distinct peaks.
Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
%ee = (|A1 - A2| / (A1 + A2)) * 100
References
Convenient synthesis of the functionalized 1?,3?-dihydrospiro[cyclopentane-1,2?-inden]-2-enes via a three-component reaction. (2025). ResearchGate.
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Academia.edu.
Synthesis of Chiral Spirocyclopropanepenicillanates via [2 + 1] Annulation of 6-Alkylidenepenicillanates and Sulfur Ylides. (2025). The Journal of Organic Chemistry. ACS Publications.
Recent advances in spirocyclization of indole derivatives. (2018). Chemical Society Reviews. RSC Publishing.
Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Benchchem.
A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Benchchem.
Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. PMC.
Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. (2008). ACS Publications.
Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. (2024). PMC.
Application of Preferential Crystallization for Different Types of Racemic Compounds. ResearchGate.
Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate.
Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters. (2024). PubMed.
Enantioenrichment by Crystallization. ResearchGate.
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). (2007). Journal of Chemical Technology and Metallurgy.
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Scilit.
Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'- indolin]-2'-ones and Spiro[cyclopropane-1,2'-indane]-1',3'-diones containing trifluoromethyl group. ResearchGate.
Troubleshooting diastereomeric salt crystallization for chiral resolution. Benchchem.
A Different View of Solvent Effects in Crystallization. (2017). MDPI.
Stereoselective synthesis of 2-spirocyclopropyl-indolin-3-ones through cyclopropanation of aza-aurones with tosylhydrazones. Organic & Biomolecular Chemistry. RSC Publishing.
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC.
Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. (2004). Analytical Chemistry.
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.
Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (2018). MDPI.
Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. (2025). ACS Publications.
Effect of additives on the preferential crystallization of L-asparagine monohydrate. ResearchGate.
Comparing 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] vs non-fluorinated spiroindolines
As a Senior Application Scientist, evaluating the pharmacokinetic and physicochemical impact of structural modifications is central to lead optimization. The spiroindoline class offers a highly three-dimensional (sp³-ric...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the pharmacokinetic and physicochemical impact of structural modifications is central to lead optimization. The spiroindoline class offers a highly three-dimensional (sp³-rich) framework that escapes the "flatland" of traditional aromatic drugs, thereby improving target specificity. However, the electron-rich nature of the indoline core often presents metabolic liabilities.
This technical guide provides an objective, data-driven comparison between the unsubstituted 1',2'-dihydrospiro[cyclopentane-1,3'-indole] and its optimized counterpart, 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] , detailing the mechanistic causality behind the "fluorine effect" and the self-validating protocols used to measure it.
Structural Rationale & Mechanistic Causality
The decision to introduce a fluorine atom at the 7' position of the spiroindoline core is not arbitrary; it is driven by three distinct physicochemical mechanisms:
Metabolic Shielding : The indoline ring is highly susceptible to Cytochrome P450 (CYP450) mediated aromatic oxidation. By installing a highly electronegative fluorine atom at the C7' position, the site is sterically and electronically blocked. The strong C–F bond resists oxidative cleavage, drastically reducing the intrinsic clearance (CLint) of the molecule[1].
pKa Modulation via Inductive Effects : Fluorine exerts a strong electron-withdrawing inductive effect (-I). Positioned ortho to the indoline nitrogen, it pulls electron density away from the amine, significantly lowering its pKa. This reduces the basicity of the molecule at physiological pH (7.4), increasing the fraction of unionized drug, which directly enhances passive membrane permeability and mitigates hERG channel binding liabilities.
Lipophilicity (LogD) Tuning : of the scaffold, which can drive higher binding affinities through favorable hydrophobic interactions within the target protein's binding pocket[1].
Figure 1: Logical flow of CYP450 metabolic shielding via 7'-fluorination on the spiroindoline core.
Physicochemical & Pharmacokinetic Profiling
In , optimizing the pharmacokinetic-pharmacodynamic (PK-PD) indices relies heavily on minimizing clearance while maintaining potency[2]. The table below synthesizes the matched-molecular pair (MMP) shifts typically observed when comparing these two scaffolds[3].
To objectively validate the performance differences outlined above, the following protocols must be employed. These workflows are designed as self-validating systems, utilizing specific biochemical triggers and quench mechanisms to guarantee data integrity.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Objective: Quantify the intrinsic clearance (CLint) to validate the metabolic shielding effect of the 7'-fluorine.
Causality: Cytochrome P450 enzymes obligately require NADPH as an electron donor. By initiating the reaction strictly with NADPH, we isolate CYP-mediated metabolism from other clearance pathways. Cold acetonitrile is used to instantly denature the enzymes, locking the analyte concentration in time for accurate LC-MS/MS readout.
Matrix Preparation : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes. Include Verapamil as a high-clearance internal control.
Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes.
Initiation : Add NADPH (final concentration 1 mM) to trigger the oxidative metabolic reactions.
Kinetic Sampling : At precisely 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction matrix.
Enzymatic Quenching : Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., labetalol). Note: The organic solvent causes instantaneous protein precipitation, halting all enzymatic activity.
Isolation : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins.
Quantification : Transfer the supernatant for LC-MS/MS analysis. Calculate CLint based on the logarithmic decay of the substrate over time.
Objective: Assess passive membrane permeability driven by the pKa shift induced by the 7'-fluorine.
Causality: The PAMPA model isolates passive diffusion from active transporter efflux (e.g., P-gp). This provides a direct physical validation of how the fluorine's inductive effect increases the unionized fraction of the drug, thereby driving superior lipid bilayer penetration.
Donor Preparation : Dilute the test compounds to 10 µM in PBS (pH 7.4).
Membrane Assembly : Coat the PVDF membrane filter of the top compartment with 5 µL of a 1% lecithin in dodecane solution to simulate a biological lipid bilayer.
Loading : Add 300 µL of the donor solution to the bottom well and 200 µL of fresh PBS to the top (acceptor) well.
Incubation : Incubate the assembled sandwich at room temperature for 5 hours in a humidity-controlled chamber to prevent evaporation.
Analysis : Separate the compartments and analyze the compound concentration in both donor and acceptor wells via LC-MS/MS.
Validation : Compute the effective permeability (Papp) using the standard steady-state flux equation.
Conclusion
While the unsubstituted 1',2'-dihydrospiro[cyclopentane-1,3'-indole] serves as an excellent foundational tool compound for initial target validation, its rapid metabolic clearance limits its in vivo utility. The 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] represents a highly rationalized optimization. By leveraging the "fluorine effect," researchers can simultaneously block the primary CYP450 oxidation site, lower the amine pKa to improve membrane permeability, and increase lipophilicity—yielding a scaffold far more suitable for advanced preclinical development.
References
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics
Source: Current Organic Chemistry / ResearchGate
URL:[Link]
Pharmacokinetic-pharmacodynamic analysis of spiroindolone analogs and KAE609 in a murine malaria model
Source: Antimicrobial Agents and Chemotherapy (PubMed Central)
URL:[Link]
Bioavailability and Pharmacokinetic Profiling: 7'-Fluoro vs. 5'-Fluoro Spiro[cyclopentane-1,3'-indole] Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The spiro[cyclopentane-1,3'-indole] core is a pri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The spiro[cyclopentane-1,3'-indole] core is a privileged structural motif frequently utilized in the development of novel therapeutics, including MDM2-p53 antagonists and CDK4 inhibitors (1)[1]. Despite its potent target-binding capabilities, the unmodified indole/oxindole scaffold often suffers from poor oral bioavailability driven by rapid oxidative metabolism and restricted membrane permeability (2)[2].
Regioselective fluorination is a definitive strategy to overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. As a Senior Application Scientist, I have compiled this guide to objectively compare the divergent pharmacokinetic outcomes of substituting fluorine at the 5'-position versus the 7'-position of the spiro[cyclopentane-1,3'-indole] scaffold.
Mechanistic Rationale: The Causality of Regioselective Fluorination
The placement of a single fluorine atom on the indole ring dictates entirely different pharmacokinetic trajectories due to distinct stereoelectronic effects (3)[3].
The 5'-Fluoro Analog: Prioritizing Metabolic Stability
The 5'-position of the indole ring is located para to the nitrogen atom, making it a highly electron-rich soft spot that is extremely susceptible to CYP450-mediated aromatic hydroxylation.
Causality: Substituting fluorine at the 5'-position sterically and electronically shields this site, effectively blocking primary Phase I oxidative metabolism (4)[4]. However, the 5'-fluorine is too distant to significantly influence the electron density of the indole NH group. Consequently, the NH remains a strong hydrogen-bond donor, which can restrict passive transcellular permeability.
The 7'-Fluoro Analog: Maximizing Permeability and Bioavailability
The 7'-position is located ortho to the indole nitrogen.
Causality: Fluorine at the 7'-position exerts a powerful electron-withdrawing inductive effect (-I) directly on the adjacent nitrogen. This significantly lowers the pKa of the indole NH, drastically reducing its capacity to act as a hydrogen-bond donor (5)[5]. In drug design, masking or weakening H-bond donors directly correlates with enhanced lipophilicity, superior passive membrane permeability, and evasion of P-glycoprotein (P-gp) efflux transporters. This ultimately drives higher oral bioavailability.
To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the definitive methodologies for evaluating these analogs.
This assay determines whether poor bioavailability is driven by poor absorption or active efflux.
Monolayer Formation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
Dosing: Apply 10 µM of the spiro-indole analog to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.
Self-Validation Step (Crucial): Co-dose with 100 µM Lucifer Yellow (a fluorescent paracellular marker).
Causality: Lucifer Yellow cannot pass through intact cell membranes. If its permeability exceeds 1 × 10⁻⁶ cm/s, it proves the tight junctions are compromised. The assay data is automatically invalidated, ensuring absolute trustworthiness of the transcellular transport results.
Quantification: Sample receiver chambers at 30, 60, and 120 minutes. Quantify the analog via LC-MS/MS and calculate the Apparent Permeability (
Papp
) and Efflux Ratio (
Papp(B→A)/Papp(A→B)
).
To definitively calculate absolute bioavailability (%F), compounds must be evaluated via both intravenous (IV) and oral (PO) routes.
Formulation & Dosing: Formulate the analog in 5% DMSO / 40% PEG400 / 55% Saline. Dose male C57BL/6 mice IV (1 mg/kg) and PO (5 mg/kg) in parallel cohorts (n=3 per route).
Serial Blood Sampling: Collect 20 µL blood samples via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Self-Validating Sample Preparation: Extract plasma via protein precipitation using 3 volumes of acetonitrile spiked with a Stable-Isotope Labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled analog).
Causality: The SIL internal standard perfectly mimics the target analyte's ionization behavior. By tracking the SIL peak area across all samples, we continuously monitor for matrix effects and extraction recovery, self-validating the extraction efficiency for every single timepoint.
Fig 2. Self-validating in vivo pharmacokinetic workflow for assessing absolute bioavailability.
Conclusion
For spiro[cyclopentane-1,3'-indole] analogs, the choice between 5'- and 7'-fluorination is a strategic trade-off. If the primary liability of the lead compound is rapid hepatic clearance, 5'-fluorination is the optimal choice to block CYP450 oxidation. However, if the compound suffers from poor oral absorption due to low permeability and high P-gp efflux, 7'-fluorination is vastly superior. By leveraging the strong inductive effect of the 7'-fluorine to reduce the pKa of the indole NH, medicinal chemists can significantly enhance membrane permeability and achieve excellent oral bioavailability.
References
Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma. National Institutes of Health (NIH). 1
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.2
Applications of Fluorine in Medicinal Chemistry. ACS Publications. 3
From Methylene Bridged Diindole to Carbonyl Linked Benzimidazoleindole: Development of Potent and Metabolically Stable PCSK9 Modulators. National Institutes of Health (NIH). 4
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. National Institutes of Health (NIH). 5
A Comparative Guide to the Stereochemical Validation of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Abstract The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug discovery and development, the unambiguous assignment of stere...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug discovery and development, the unambiguous assignment of stereoisomers is not merely a regulatory requirement but a fundamental necessity for ensuring safety and efficacy. This is particularly challenging for complex scaffolds such as spirocyclic systems. This guide provides an in-depth comparison of the "gold standard" method for stereochemical determination, Single-Crystal X-ray Diffraction (SC-XRD), with viable alternatives, using the novel scaffold 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] as a case study. We will delve into the experimental protocols, data interpretation, and comparative advantages of SC-XRD, Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and computational methods, offering a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions on stereochemical validation.
Introduction: The Stereochemical Challenge of Spirocyclic Indoles
Spirocyclic compounds, characterized by two rings sharing a single atom, are prized scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space.[1][2][3] The spiro[indole] moiety, in particular, is a privileged structure found in a wide array of natural products and pharmaceuticals with significant biological activities.[1][2][3][4] The synthesis of these complex molecules often yields multiple stereoisomers, and due to their unique topology, the assignment of their absolute configuration can be a formidable challenge.[1][2][5]
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] represents a modern synthetic scaffold where the fluorine substituent can modulate physicochemical properties relevant to drug development.[6] The spirocyclic nature of this molecule creates a chiral center at the junction of the cyclopentane and indole rings, necessitating a robust and definitive method for stereochemical validation.
Gold Standard Validation: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8][9] It provides a detailed molecular structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.[8][9][10]
Theoretical Underpinnings
The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice within a single crystal.[8][9] The resulting diffraction pattern is unique to the crystal structure and contains the information needed to reconstruct a three-dimensional electron density map of the molecule.[9]
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that requires patience and precision.
Experimental Workflow for Single-Crystal X-ray Diffraction
Precision Benchmarking: Validating Computational Docking Models for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Executive Summary The rational design of targeted therapeutics increasingly relies on highly constrained, non-planar molecular scaffolds to escape "flatland" and achieve high-affinity binding in complex protein-protein i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of targeted therapeutics increasingly relies on highly constrained, non-planar molecular scaffolds to escape "flatland" and achieve high-affinity binding in complex protein-protein interaction (PPI) interfaces. 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a prime example of such a privileged structure[1]. However, the combination of rigid spirocyclic puckering and the stereoelectronic effects of the 7'-fluorine atom presents a unique challenge for standard computational docking algorithms.
This guide provides an objective, data-driven comparison of industry-standard molecular docking engines (AutoDock Vina, Schrödinger Glide, and CCDC GOLD) specifically evaluated against this fluorinated spiroindoline scaffold. Furthermore, we detail a self-validating experimental framework utilizing Surface Plasmon Resonance (SPR) to anchor in silico predictions with in vitro kinetic reality.
The Target Scaffold: Stereoelectronic Complexity
Spirooxindoles and spiroindolines are highly sought after in pharmaceutical research due to their profound biological properties, often utilized to target viral proteases or PPIs like the MDM2-p53 axis[2].
The structural complexity of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (Molecular Weight: 191.11 Da) is defined by two critical features[1]:
Spiro-Cyclopentane Rigidity: The spiro-fusion forces the cyclopentane ring into an orthogonal plane relative to the indoline core. This rigid 3D geometry incurs severe steric penalties if placed incorrectly within a binding pocket.
Halogen Bonding (7'-Fluorine): The fluorine atom introduces anisotropic electron distribution (a sigma-hole). It acts not just as a steric placeholder, but as a highly directional halogen bond donor/acceptor.
Caption: Signaling pathway modulation by 7'-Fluoro-spiroindoline via target inhibition.
Comparative Analysis of Docking Engines
To validate computational models for this scaffold, we must evaluate how different algorithms handle rigid puckering and halogen directionality.
AutoDock Vina (Empirical Scoring)
AutoDock Vina is the most widely used open-source docking algorithm, prized for its speed and high-throughput virtual screening (HTVS) capabilities[3].
Performance on Spiroindolines: Vina's empirical scoring function treats halogens primarily as steric bulk and lacks explicit, highly directional terms for halogen bonding[4]. Consequently, Vina often misplaces the 7'-fluoro indoline core to satisfy hydrophobic packing, resulting in higher Root Mean Square Deviation (RMSD) values compared to crystallographic reality.
Schrödinger Glide (XP - Extra Precision)
Glide utilizes a systematic, hierarchical search algorithm paired with an empirical/knowledge-based scoring function[5].
Performance on Spiroindolines: Glide XP applies severe penalties for desolvation and steric clashes. Because the spiro-cyclopentane ring is rigidly puckered, Glide accurately penalizes poses that clash with the receptor backbone. It consistently achieves sub-angstrom RMSD accuracy for rigid spiro-systems, though at a higher computational cost than Vina[4].
CCDC GOLD (ChemPLP Scoring)
GOLD employs a genetic algorithm that is highly effective at sampling the rotational degrees of freedom of the indoline core relative to the target site[5].
Performance on Spiroindolines: The ChemPLP scoring function incorporates explicit distance- and angle-dependent terms for hydrogen and halogen bonding. This allows GOLD to accurately capture the specific directional interaction of the 7'-fluorine atom, making it highly reliable for lead optimization of halogenated spirocycles.
Quantitative Benchmarking Data
To objectively compare performance, we correlated the in silico docking predictions with in vitro Surface Plasmon Resonance (SPR) binding affinities (
KD
) against a model target protein. A docking accuracy requirement of 1.0–3.0 Å RMSD between docked and X-ray poses is the standard threshold for a valid model[2].
Table 1: Computational vs. Experimental Binding Metrics
Compound
Docking Engine
Scoring Function
Predicted Score
Pose RMSD (Å)
SPR
KD
(nM)
7'-Fluoro-spiroindoline
AutoDock Vina
Empirical
-8.4 kcal/mol
2.15
45
7'-Fluoro-spiroindoline
Schrödinger Glide
Glide XP
-9.2 kcal/mol
0.85
45
7'-Fluoro-spiroindoline
CCDC GOLD
ChemPLP
76.5 (Fitness)
1.12
45
Unsubstituted spiroindoline
AutoDock Vina
Empirical
-7.5 kcal/mol
2.40
850
Unsubstituted spiroindoline
Schrödinger Glide
Glide XP
-7.1 kcal/mol
1.05
850
Data Interpretation: While Vina correctly identifies the compounds as active, its RMSD exceeds the ideal 2.0 Å threshold due to poor halogen handling. Glide XP provides the most accurate structural prediction (0.85 Å RMSD) and correctly ranks the fluorinated derivative as having a significantly higher affinity (lower
KD
).
Self-Validating Experimental Methodologies
Computational predictions are hypotheses; they require rigorous, self-validating experimental systems to become facts. Below are the step-by-step protocols utilized to generate the benchmarking data.
Caption: Self-validating computational and experimental workflow for spiroindolines.
Protocol A: Computational Validation Workflow
Ligand Preparation (Epik/LigPrep):
Action: Generate 3D conformations of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] at pH 7.4 ± 0.5.
Causality: The indoline nitrogen's protonation state is highly sensitive to the local microenvironment. Generating the correct tautomeric and ionization states is mandatory, as incorrect formal charges will catastrophically skew the electrostatic scoring matrix during docking.
Self-Validating Redocking:
Action: Extract the co-crystallized native ligand from the target PDB structure and redock it into the generated grid.
Causality: This is a self-validating control. If the RMSD of the redocked native ligand exceeds 2.0 Å, the grid parameters (box size, protonation states) are fundamentally flawed and must be recalculated before screening the novel spiro-compound[2].
Extra Precision Docking:
Action: Dock the spiroindoline using Glide XP, allowing full ligand flexibility while keeping the receptor backbone rigid.
Action: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling at pH 5.0.
Causality: Coupling at a pH below the protein's isoelectric point (pI) induces electrostatic pre-concentration on the dextran matrix. This ensures a high-density, uniform ligand presentation, which is critical for detecting the low molecular weight (191.11 Da) of the spiroindoline[1].
Multi-Cycle Kinetics & Reference Subtraction:
Action: Inject the 7'-Fluoro-spiroindoline in a 2-fold dilution series (e.g., 10 nM to 320 nM). Route the injection over both the active flow cell and a blank reference flow cell.
Causality: We utilize a reference flow cell blanked with a matched DMSO buffer. This self-validating step subtracts bulk refractive index changes and non-specific binding, ensuring the measured Response Units (RU) strictly represent the specific binding kinetics (
kon
,
koff
) of the spiroindoline.
Kinetic Fitting:
Action: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the dissociation constant (
KD
).
Causality: We utilize kinetic fitting rather than steady-state affinity because rigid spiro-systems often exhibit slow off-rates (
koff
). Steady-state analysis would prematurely truncate the dissociation phase, artificially inflating the calculated
KD
.
[2] Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - MDPI - mdpi.com - 2
[3] High-Throughput, High-Quality: Benchmarking GNINA and AutoDock Vina for Precision Virtual Screening Workflow - MDPI - mdpi.com -3
[4] AutoDock Vina vs. Other Docking Engines | BioDockify Blog - biodockify.com - 4
[5] Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC - nih.gov - 5
A Comprehensive Guide to the Safe Disposal of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
As research and development in pharmaceuticals and material science advance, the synthesis of novel fluorinated heterocyclic compounds is becoming increasingly common. With this innovation comes the critical responsibili...
Author: BenchChem Technical Support Team. Date: March 2026
As research and development in pharmaceuticals and material science advance, the synthesis of novel fluorinated heterocyclic compounds is becoming increasingly common. With this innovation comes the critical responsibility of ensuring that all materials, from starting reagents to final waste products, are handled and disposed of with the utmost regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole], a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS No. 1368756-19-7) is a halogenated heterocyclic compound. While comprehensive toxicological data may be limited for novel research chemicals, hazard classifications based on notified data and the properties of its structural motifs provide a strong basis for a conservative risk assessment.[1]
The primary hazards associated with this compound are summarized below. This assessment dictates the minimum personal protective equipment (PPE) and handling precautions required.
Hazard Classification
Category
Hazard Statement
Source
Acute Toxicity (Oral, Dermal, Inhalation)
Acute Tox. 4
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
The presence of the fluorine atom classifies this compound as a halogenated organic substance . This is the single most critical piece of information for its disposal, as halogenated waste streams are managed differently from non-halogenated ones due to the potential to form acid gases like hydrogen fluoride (HF) upon incineration.[2][3]
Regulatory Framework
In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety.[4][5] Laboratories typically operate under the generator regulations, accumulating waste in designated Satellite Accumulation Areas (SAAs) before it is collected for disposal by a licensed facility.[6][7][8] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory, as they are designed to ensure compliance with these federal and state regulations.
Core Principles of Chemical Waste Management
Before proceeding to the specific protocol, it is crucial to adhere to three fundamental principles:
Waste Minimization: Generate the smallest possible amount of waste. Plan experiments to use the minimum required quantity of the chemical.
Segregation: Never mix different waste streams. The most critical segregation for this compound is between halogenated and non-halogenated organic waste.[3][9] Mixing them increases disposal costs and complexity. It is approximately twice as expensive to dispose of halogenated waste compared to non-halogenated waste.[3]
No Drain Disposal: Organic chemical waste, particularly a compound harmful to aquatic life like many organic molecules, must never be poured down the drain.[3][10]
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] in either pure form or as waste.
Equipment
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves.
Protects against skin irritation and dermal absorption.[11]
Eye Protection
Safety glasses with side shields or chemical splash goggles.
Prevents eye irritation from splashes or aerosols.[11]
Body Protection
Standard flame-resistant laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory Protection
Use in a certified chemical fume hood.
Prevents inhalation of vapors or aerosols, which may cause respiratory irritation and systemic effects.[11]
Step-by-Step Disposal Protocol
This protocol applies to the disposal of pure, unused 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] and any solutions or materials (e.g., contaminated silica gel, filter paper) containing it.
Step 1: Designate a Satellite Accumulation Area (SAA)
Identify a designated SAA within your laboratory, at or near the point of waste generation.[7][8] This area must be under the control of laboratory personnel.
The SAA should be clearly marked with a "Hazardous Waste" sign.[5]
Step 2: Select the Appropriate Waste Container
Choose a container that is compatible with halogenated organic solvents. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.[5]
Ensure the container is in good condition, free of cracks, and can be securely sealed to be vapor-tight and spill-proof.[12]
The container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[5]
Step 3: Label the Waste Container
Proper labeling is a critical regulatory requirement. The label must be affixed to the container before the first drop of waste is added.[3][12]
The full chemical name: "Waste 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]" . Do not use abbreviations or chemical formulas.[12]
If it is a mixed waste, list all components and their approximate percentages.
The appropriate hazard indications (e.g., pictograms for "Harmful/Irritant" and "Health Hazard").[7]
Step 4: Waste Accumulation
Carefully transfer the waste into the labeled container inside a chemical fume hood.
This waste must be collected in a container designated for "Halogenated Organic Waste" .[3][9]
Keep the waste container closed at all times except when actively adding waste.[3][8][12] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[5]
Step 5: Storage and Disposal Request
Store the sealed waste container in the designated SAA.
Monitor the accumulation date and volume. Under EPA regulations, once a container is full or has been accumulating for a specified period (often up to 12 months in an SAA), it must be moved to a central accumulation area.[8]
Follow your institution's specific procedures to request a waste pickup from the EHS department. Do not move the waste to other locations yourself.[2]
Waste Segregation Workflow
The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste, ensuring that halogenated compounds like 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] are disposed of correctly.
Caption: Decision workflow for proper segregation of chemical laboratory waste.
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is vital.
Small Spills (in a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.[13]
Collect the contaminated absorbent material using non-sparking tools.
Place the collected material into a sealed, properly labeled hazardous waste container for disposal.[12]
Clean the spill area thoroughly.
Large Spills (outside a fume hood):
Evacuate the laboratory immediately and alert others.[12]
If the compound is volatile or flammable, shut off ignition sources if it is safe to do so.
Close the laboratory doors to contain the vapors.
Contact your institution's EHS or emergency response team immediately.[4]
Provide them with the Safety Data Sheet (SDS) for the compound upon their arrival.
By adhering to these procedures, researchers can ensure that novel compounds like 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] are managed safely from synthesis through final disposal, upholding our collective responsibility to protect ourselves, our colleagues, and our shared environment.
References
Merck Millipore.
Fisher Scientific.
Penta.
NextSDS.
U.S. Environmental Protection Agency (EPA).
University of Otago.Laboratory chemical waste disposal guidelines.
U.S. Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
University of North Carolina at Chapel Hill Environment, Health and Safety.7.2 Organic Solvents.
American Chemical Society.Managing Hazardous Chemical Waste in the Lab. (October 26 2021)
Insource Compliance.
University of Pennsylvania EHRS.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (February 15 2003)
GAIACA.How to Dispose of Chemical Waste in a Lab Correctly. (April 11 2022)
International Labour Organiz
Braun Research Group, University of Delaware.
University of Oslo.Chemical and Hazardous Waste Guide. (October 20 2024)
Operational Guide: Personal Protective Equipment for Handling 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS No. 13687...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS No. 1368756-19-7). As a compound with a modern scaffold often explored in medicinal chemistry, understanding its hazard profile is paramount to ensuring laboratory safety. This document moves beyond a simple checklist, providing a risk-based, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE).
Hazard Assessment: The Rationale Behind a Cautious Approach
The specific toxicological data for 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is limited, which necessitates a conservative approach to safety. However, data from its hazard classification and structurally similar compounds provide a clear basis for our operational protocols.[1] The compound belongs to the spirooxindole family, a privileged scaffold in drug discovery, and contains a fluorine atom, which can significantly alter a molecule's biological activity and metabolic profile.[2]
The primary hazards identified for this compound and its close analogs are summarized below.[1][3] This assessment is the cornerstone of our PPE strategy, directly linking each hazard to a required protective measure.
Hazard Classification
GHS Hazard Code
Signal Word
Primary Exposure Routes
Implication for PPE Selection
Acute Toxicity
H302 + H312 + H332
Warning
Ingestion, Skin Contact, Inhalation
Requires a barrier for skin (gloves, gown) and respiratory protection if aerosolized.
Skin Irritation
H315
Warning
Skin Contact
Mandates the use of chemical-resistant gloves and a protective gown or lab coat.
Serious Eye Irritation
H319
Warning
Eye Contact
Requires tightly-sealed safety goggles or a face shield to protect against splashes or airborne particles.
Specific Target Organ Toxicity (Single Exposure)
H336
Warning
Inhalation
Necessitates handling within a certified chemical fume hood or wearing respiratory protection to prevent drowsiness or dizziness.
Core PPE Ensemble for Standard Laboratory Operations
"Standard Operations" include weighing, preparing solutions, and conducting reactions within a primary engineering control such as a chemical fume hood or a Class II Biosafety Cabinet (BSC).[4] For these tasks, the following PPE is mandatory.
Primary Engineering Control: All manipulations of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to mitigate inhalation risk.[5]
Hand Protection: Wear ASTM D6978-rated (or equivalent standard) chemical-resistant gloves.[4] Nitrile gloves are a suitable initial choice.[6] For handling concentrated solutions or for prolonged tasks, consider double-gloving. This practice provides a crucial safety margin; if the outer glove is compromised, the inner glove maintains protection while the outer is replaced.
Body Protection: A long-sleeved, knee-length laboratory coat is required. For procedures with a higher risk of splashes, a disposable, fluid-resistant gown made of a material like polyethylene-coated polypropylene offers superior protection.[7]
Eye and Face Protection: Tightly-fitting chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[8] A full-face shield should be worn over the goggles during procedures with a significant splash risk, such as when handling larger volumes or during transfers.[9]
Enhanced PPE for High-Risk and Emergency Scenarios
High-risk scenarios include handling large quantities of the compound (>1g), manipulating the powder outside of a fume hood, or responding to a spill. In these situations, the core PPE ensemble must be upgraded.
Respiratory Protection: If engineering controls are not available or are insufficient, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for handling powders that may become airborne.[4][7] For spill cleanup, a half-mask or full-face respirator with organic vapor cartridges may be necessary.
Body Protection: A disposable "bunny suit" or coverall offers head-to-toe protection and is recommended for large-scale operations or spill response to prevent pervasive contamination of personal clothing.[7]
Foot Protection: Closed-toe shoes are a baseline requirement in any lab. For spill response, disposable, chemical-resistant boot covers are necessary to prevent tracking hazardous material out of the contaminated area.
Procedural Discipline: Donning and Doffing of PPE
The sequence of putting on and removing PPE is as critical as the equipment itself. Incorrect removal can lead to self-contamination.
Step-by-Step Donning Protocol
Gown/Coverall: Don the protective gown first, ensuring complete coverage.
Respiratory Protection (if required): Fit your respirator, performing a user seal check.
Eye and Face Protection: Put on goggles and, if needed, a face shield.
Gloves: Don gloves last. If double-gloving, don the inner pair, then the outer pair. The cuff of the outer glove should be pulled over the sleeve of the gown.[6]
Step-by-Step Doffing Protocol
This protocol is designed to contain contaminants.
Outer Gloves (if used): Remove the outer pair of gloves first, turning them inside out.
Gown/Coverall: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as you go. Avoid touching the exterior surface.
Eye and Face Protection: Remove goggles and face shield from the back to the front.
Respiratory Protection (if used): Remove your respirator from the back.
Inner Gloves: Remove the final pair of gloves, turning them inside out.
Hygiene: Immediately wash hands thoroughly with soap and water.[5]
Caption: PPE Selection and Decontamination Workflow.
Operational Plans for Disposal
All PPE that has come into contact with 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] must be considered hazardous waste.
Gloves, Wipes, and Disposable Gowns: These items should be collected in a dedicated, clearly labeled hazardous waste container immediately after removal.
Contaminated Glassware: Rinse with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.
Gross Contamination: In the case of a spill, any absorbent materials used for cleanup must be disposed of as solid hazardous waste.[10]
Waste Disposal: All waste must be disposed of according to your institution's and local environmental regulations for chemical waste.[5][11]
By adhering to this comprehensive guide, researchers can confidently handle 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole], ensuring both personal safety and the integrity of their research environment.
References
NextSDS. (n.d.). 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. Retrieved from [Link]
Wirth, T., & Seeberger, P. H. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31–43. Retrieved from [Link]
Wang, Y., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 376(6593), 633-638. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]
Wang, Y., et al. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Retrieved from [Link]
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
ChemRxiv. (n.d.). Access to Spirooxindole-fused Cyclopentanes via Stereoselective Organocascade Reaction using Bifunctional Catalysis. Retrieved from [Link]
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
Blog. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Retrieved from [Link]
ResearchGate. (n.d.). Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'- indolin]-2'-ones and Spiro[cyclopropane-1,2'-indane]-1',3'-diones containing trifluoromethyl group. Retrieved from [Link]
Request PDF. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
Nebraska Extension Publications. (n.d.). Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]
Taylor & Francis Online. (2022, January 15). Facile construction of spiroindoline derivatives as potential anti-viral agent via three-component reaction in aqueous with β-cyclodextrin-SO3H as an efficient catalyst. Retrieved from [Link]
PENTA. (2023, April 5). Cyclopentane - SAFETY DATA SHEET. Retrieved from [Link]
FAO.org. (n.d.). Personal safety and protective clothing. Retrieved from [Link]